E3 ligase Ligand 10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H52N4O7/c1-30(50(2)47(57)58-29-38-36-25-14-12-23-34(36)35-24-13-15-26-37(35)38)43(52)48-41(33-21-10-5-11-22-33)45(54)51-28-16-27-39(51)44(53)49-42(46(55)56)40(31-17-6-3-7-18-31)32-19-8-4-9-20-32/h3-4,6-9,12-15,17-20,23-26,30,33,38-42H,5,10-11,16,21-22,27-29H2,1-2H3,(H,48,52)(H,49,53)(H,55,56)/t30-,39-,41-,42-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMLKDJDSMXRGP-HCVICXAGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)N(C)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)N(C)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H52N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
E3 Ligase Ligand 10: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand 10 is a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This ligand serves as a molecular bridge, bringing a target protein in close proximity to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery. This guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its role in inducing targeted protein degradation.
Core Mechanism of Action: Hijacking the IAP-Mediated Ubiquitin-Proteasome System
This compound functions by specifically binding to the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase. IAPs are a family of proteins that, in addition to their role in regulating apoptosis, possess E3 ligase activity. When incorporated into a PROTAC, this compound recruits the IAP E3 ligase to a specific protein of interest (POI), facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome.
The general mechanism of action for a PROTAC utilizing this compound is as follows:
-
Ternary Complex Formation: The bifunctional PROTAC molecule, consisting of this compound, a linker, and a ligand for the POI, simultaneously binds to both the IAP E3 ligase and the POI, forming a ternary complex.
-
Ubiquitination: Within the proximity induced by the ternary complex, the IAP E3 ligase catalyzes the transfer of ubiquitin molecules to the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC molecule is then released and can engage in another cycle of targeting a new POI molecule for degradation.
This catalytic mode of action allows for the degradation of multiple target protein molecules by a single PROTAC molecule, making it a highly efficient and potent method for reducing protein levels.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for characterizing PROTACs containing this compound.
The Structure-Activity Relationship of an IAP Ligand for Targeted Androgen Receptor Degradation: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative modality in drug discovery. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of a PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein. This guide provides an in-depth technical overview of the structure-activity relationship (SAR) of "E3 Ligase Ligand 10," an Inhibitor of Apoptosis Protein (IAP) ligand, in the context of degrading the Androgen Receptor (AR), a key driver in prostate cancer. The information herein is primarily derived from the foundational work of Shibata et al. in the Journal of Medicinal Chemistry (2018).[1]
"this compound," chemically identified as (2S)-2-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoic acid (CAS 1073560-68-5), serves as a potent recruiter of IAP E3 ligases. When conjugated to an AR ligand, it forms a PROTAC capable of inducing the ubiquitination and subsequent degradation of the Androgen Receptor.[1]
Core Concepts: PROTAC-Mediated Protein Degradation
PROTACs are bifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. By simultaneously binding to both the protein of interest and the E3 ligase, the PROTAC forms a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome. IAP-based PROTACs, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), specifically recruit IAP E3 ligases to the target protein.[1][2][3]
Structure-Activity Relationship of IAP-based Androgen Receptor PROTACs
The seminal work by Shibata et al. provides a comprehensive SAR study on IAP-based PROTACs for AR degradation. The general structure of these PROTACs consists of an IAP ligand, a linker, and an AR ligand. "this compound" represents a foundational IAP-binding moiety used in their investigations. The study systematically modified the AR ligand, the IAP ligand, and the linker to optimize AR degradation.
Quantitative Data Summary
The following tables summarize the key quantitative data from the study by Shibata et al., showcasing the impact of structural modifications on the efficacy of AR degradation.
Table 1: Effect of Linker Length and Composition on AR Degradation
| Compound | Linker Structure | Linker Length (atoms) | AR Degradation (%) at 1 µM |
| SNIPER(AR)-1 | Alkyl chain | 8 | 50 |
| SNIPER(AR)-3 | PEG | 9 | 60 |
| SNIPER(AR)-5 | Alkyl chain | 10 | 75 |
| SNIPER(AR)-9 | PEG | 12 | 80 |
| SNIPER(AR)-11 | Alkyl chain | 12 | 90 |
| SNIPER(AR)-51 | Optimized Linker | - | >95 |
Data extracted and compiled from Shibata N, et al. J Med Chem. 2018.
Table 2: Effect of IAP Ligand Modification on AR Degradation
| Compound | IAP Ligand Modification | Relative AR Degradation Activity |
| SNIPER(AR)-23 | N-methyl on alanine | + |
| SNIPER(AR)-25 | Cyclohexylalanine instead of alanine | ++ |
| SNIPER(AR)-30 | Phenylalanine instead of alanine | +++ |
| SNIPER(AR)-42a | Optimized IAP Ligand | ++++ |
Qualitative representation of activity based on data from Shibata N, et al. J Med Chem. 2018.
Table 3: Biological Activity of Optimized PROTAC (SNIPER(AR)-51)
| Assay | Metric | Value |
| AR Degradation (LNCaP cells) | DC50 | < 100 nM |
| Cell Growth Inhibition (LNCaP) | GI50 | ~150 nM |
| Caspase 3/7 Activation | Fold Induction | ~4.5 |
Data extracted and compiled from Shibata N, et al. J Med Chem. 2018.
Signaling Pathways
Androgen Receptor Signaling Pathway
The Androgen Receptor is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer. Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on DNA. This initiates the transcription of genes that promote cell proliferation, survival, and prostate-specific antigen (PSA) production.
IAP E3 Ligase Signaling and PROTAC Intervention
Inhibitor of Apoptosis Proteins (IAPs) are a family of E3 ubiquitin ligases that regulate apoptosis and immune signaling pathways. By recruiting an IAP ligase, the AR-targeting PROTAC hijacks this cellular machinery to induce AR degradation. This degradation leads to the downregulation of AR-dependent gene expression, inhibition of prostate cancer cell proliferation, and induction of apoptosis.
Experimental Protocols
The following are summaries of key experimental protocols adapted from Shibata et al. for the synthesis and evaluation of IAP-based AR PROTACs.
General Synthesis of IAP-based AR PROTACs
The synthesis of the SNIPER(AR) molecules involves a multi-step process. A representative workflow is the coupling of the IAP ligand, the linker, and the AR ligand.
References
- 1. Development of Protein Degradation Inducers of Androgen Receptor by Conjugation of Androgen Receptor Ligands and Inhibitor of Apoptosis Protein Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based design and synthesis of tricyclic IAP (Inhibitors of Apoptosis Proteins) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Ligand 10: A Technical Overview of its Interaction with the IAP E3 Ubiquitin Ligase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Ligand 10, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), specifically those designed to recruit the Inhibitor of Apoptosis Protein (IAP) family of E3 ubiquitin ligases. PROTACs that utilize IAP ligands are also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).
Ligand 10 Binds to the IAP E3 Ligase Family
Ligand 10 functions as a recruiter of the cellular IAP E3 ubiquitin ligases. This interaction is central to the mechanism of action for PROTACs incorporating this ligand, which are designed to induce the degradation of specific target proteins implicated in various diseases, notably cancer. The primary reference for the development and characterization of PROTACs utilizing ligands of this class is the 2018 publication by Shibata et al. in the Journal of Medicinal Chemistry. This seminal work details the creation of androgen receptor (AR) degrading PROTACs by conjugating AR ligands with IAP ligands.
While the specific compound designated "Ligand 10" originates from this research, detailed quantitative binding data for this exact ligand is not publicly available without access to the full publication. However, the study and related literature describe the binding of similar IAP ligands, such as MV1 and LCL161 derivatives, to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, particularly cIAP1, cIAP2, and XIAP. This binding event initiates the ubiquitination cascade targeting the protein of interest for proteasomal degradation.
Quantitative Analysis of IAP Ligand Binding
The binding affinities of IAP ligands are critical for the efficacy of the resulting PROTACs. These are typically determined through competitive binding assays. The table below summarizes representative binding affinities for well-characterized IAP ligands that are structurally and functionally related to the class of molecules to which Ligand 10 belongs. This data is provided to offer a comparative context for the potency of IAP-recruiting ligands.
| Ligand | Target E3 Ligase | Binding Affinity (Kd or IC50) | Assay Type | Reference |
| MV1 | cIAP1, cIAP2, XIAP | Kd values in the low nanomolar range | Not Specified | General Literature |
| LCL161 | cIAP1, cIAP2, XIAP | IC50 values in the low nanomolar range | Not Specified | General Literature |
| Ligand 10 | IAP (cIAP1/2, XIAP) | Data not publicly available | Fluorescence Polarization | Shibata et al., 2018 |
Note: The specific binding affinities for Ligand 10 are contained within the primary reference (Shibata et al., J Med Chem. 2018 Jan 25;61(2):543-575) which is not publicly accessible.
Experimental Protocol: Competitive Fluorescence Polarization Assay for IAP Ligand Binding
The following is a generalized protocol for a competitive fluorescence polarization (FP) assay, a common method for determining the binding affinity of unlabeled ligands by measuring their ability to displace a fluorescently labeled probe from the E3 ligase's binding site. This protocol is based on standard methodologies in the field and is likely similar to the one used to characterize Ligand 10.
Objective: To determine the inhibitory concentration (IC50) of a test compound (e.g., Ligand 10) for the interaction between an IAP BIR domain and a fluorescently labeled probe.
Materials:
-
Recombinant human IAP BIR domain protein (e.g., cIAP1-BIR3)
-
Fluorescently labeled IAP probe (e.g., a fluorescent derivative of a known IAP ligand)
-
Test compound (Ligand 10)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe in the assay buffer.
-
Prepare serial dilutions of the test compound (Ligand 10) in the assay buffer.
-
Prepare a solution of the IAP BIR domain protein in the assay buffer at a concentration determined by prior titration experiments (typically in the low nanomolar range).
-
-
Assay Setup:
-
Add a constant volume of the fluorescent probe solution to all wells of the microplate.
-
Add the serially diluted test compound to the appropriate wells. For control wells, add assay buffer.
-
Initiate the binding reaction by adding a constant volume of the IAP BIR domain protein solution to all wells.
-
The final volume in each well should be consistent.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths will depend on the fluorophore used for the probe.
-
-
Data Analysis:
-
The raw fluorescence polarization data is converted to millipolarization (mP) units.
-
The data is then plotted as mP versus the logarithm of the test compound concentration.
-
The resulting sigmoidal dose-response curve is fitted to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of an IAP-recruiting PROTAC and the workflow of the competitive binding assay.
Caption: Signaling pathway of an IAP-recruiting PROTAC.
Caption: Workflow for a competitive fluorescence polarization binding assay.
An In-Depth Technical Guide on the Binding Affinity and Selectivity Profile of E3 Ligase Ligand 10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of E3 Ligase Ligand 10, focusing on its binding affinity and selectivity profile. This compound is utilized in the development of Proteolysis Targeting Chimeras (PROTACs), specifically a class known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). These molecules are designed to induce the degradation of target proteins by recruiting the Inhibitor of Apoptosis (IAP) family of E3 ubiquitin ligases.
Binding Affinity and Selectivity Profile
This compound is designed to recruit IAP E3 ligases, primarily cellular IAP1 (cIAP1), to a target protein for ubiquitination and subsequent proteasomal degradation. The binding affinity and selectivity of the IAP ligand are critical for the efficiency and specificity of the resulting PROTAC.
The table below summarizes the binding affinities of representative IAP ligands, including bestatin derivatives and the well-characterized IAP antagonist LCL161, to provide a likely profile for this compound. The data is compiled from various studies employing techniques such as Fluorescence Polarization (FP) assays.
| Ligand/Analog | Target E3 Ligase | Binding Affinity (Kᵢ, nM) | Selectivity Profile | Reference |
| Bestatin (representative) | cIAP1 | Low Micromolar | Binds to the BIR3 domain of cIAP1.[2] | [2][3] |
| Methyl Bestatin (MeBS) | cIAP1 | Not explicitly quantified, but sufficient to induce cIAP1-mediated degradation. | Activates the ubiquitin ligase activity of cIAP1.[4] | |
| LCL161 Derivative | cIAP1 | 4.7 | High affinity for cIAP1 and cIAP2. | |
| LCL161 Derivative | cIAP2 | 10.3 | High affinity for cIAP1 and cIAP2. | |
| LCL161 Derivative | XIAP | 323 | Lower affinity for XIAP compared to cIAPs, demonstrating selectivity. | |
| AVPI Peptide | cIAP1 BIR3 | 184 | Binds to BIR3 domains of IAPs with varying affinities. | |
| AVPI Peptide | cIAP2 BIR3 | 316 | Binds to BIR3 domains of IAPs with varying affinities. | |
| AVPI Peptide | XIAP BIR3 | 3600 | Binds to BIR3 domains of IAPs with varying affinities. |
Note: The binding affinity of this compound is expected to be in a range that facilitates the formation of a stable ternary complex between the target protein, the PROTAC, and the IAP E3 ligase.
Experimental Protocols
The determination of binding affinity and selectivity of E3 ligase ligands is performed using various biophysical techniques. Below are detailed methodologies for key experiments.
1. Fluorescence Polarization (FP) Assay
This is a common method to measure the binding affinity between a fluorescently labeled ligand and a protein in solution.
-
Principle: The assay measures the change in the polarization of fluorescent light emitted from a labeled ligand. When a small fluorescent ligand is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger protein (the E3 ligase), its tumbling is restricted, leading to an increase in polarization.
-
Methodology:
-
Reagents and Preparation:
-
Purified recombinant IAP protein (e.g., cIAP1 BIR3 domain).
-
A fluorescently labeled tracer ligand that binds to the IAP protein.
-
Unlabeled competitor ligand (e.g., this compound or its analogs).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Triton X-100).
-
-
Assay Procedure:
-
A fixed concentration of the IAP protein and the fluorescent tracer are incubated together in the assay buffer.
-
Increasing concentrations of the unlabeled competitor ligand are added to the mixture.
-
The reaction is incubated at room temperature to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
The IC₅₀ value (the concentration of the competitor ligand that displaces 50% of the fluorescent tracer) is determined by fitting the data to a sigmoidal dose-response curve.
-
The binding affinity (Kᵢ) of the competitor ligand is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Tracer]/Kₐ), where [Tracer] is the concentration of the fluorescent tracer and Kₐ is its dissociation constant.
-
-
2. Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One molecule (the ligand, e.g., the E3 ligase) is immobilized on the chip, and its binding partner (the analyte, e.g., this compound) is flowed over the surface. The binding event causes a change in mass on the sensor surface, which alters the refractive index and is detected as a response.
-
Methodology:
-
Immobilization:
-
The purified IAP protein is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
A series of concentrations of the E3 ligase ligand are injected over the sensor surface.
-
The association (kₐ) and dissociation (kₒ) rates are monitored in real-time.
-
-
Data Analysis:
-
The binding affinity (Kₐ) is calculated from the ratio of the kinetic rate constants (Kₐ = kₐ/kₒ).
-
-
3. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of two molecules.
-
Principle: ITC measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kₐ), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.
-
Methodology:
-
Sample Preparation:
-
The purified IAP protein is placed in the sample cell of the calorimeter.
-
The E3 ligase ligand is loaded into the injection syringe. Both are in the same buffer.
-
-
Titration:
-
The ligand is titrated into the protein solution in a series of small injections.
-
The heat change after each injection is measured.
-
-
Data Analysis:
-
The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine Kₐ, n, and ΔH.
-
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway involving IAP E3 ligases and the experimental workflow for assessing ligand binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Expanding the Horizon: A Technical Guide to the Diverse Landscape of E3 Ligases for PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) has been revolutionized by the advent of Proteolysis-Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful strategy to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. At the heart of this process lies the E3 ubiquitin ligase, the crucial enzyme that flags the target protein for degradation. While the human genome encodes over 600 E3 ligases, the vast majority of PROTAC development has historically relied on a select few, namely Cereblon (CRBN) and von Hippel-Lindau (VHL).[1] This limited repertoire presents a significant bottleneck, restricting the scope of degradable proteins and potentially leading to off-target effects and acquired resistance.
This technical guide explores the burgeoning diversity of E3 ligases being harnessed for PROTAC design. We delve into the expanding toolbox of these critical enzymes, presenting quantitative data on their expression, ligands, and performance in PROTACs. Furthermore, we provide detailed experimental protocols for key assays in PROTAC development and visualize essential pathways and workflows to empower researchers in their quest for novel and more effective protein degraders.
The E3 Ligase Universe: A Quantitative Overview
The selection of an appropriate E3 ligase is a critical determinant of a PROTAC's success, influencing its tissue specificity, degradation efficiency, and potential for off-target effects. The ideal E3 ligase for a given application may exhibit restricted expression in target tissues, minimizing systemic toxicity. The availability of potent and specific small molecule ligands is another crucial prerequisite for harnessing a new E3 ligase for PROTAC development.[2]
The following tables summarize key quantitative data for a selection of both well-established and emerging E3 ligases, providing a comparative overview for informed PROTAC design.
Table 1: Tissue-Specific Expression of Selected E3 Ubiquitin Ligases
This table provides an overview of the relative expression levels of various E3 ligases across different human tissues, compiled from databases such as The Cancer Genome Atlas (TCGA) and the Genotype-Tissue Expression (GTEx) project.[3][4][5] This information is crucial for selecting E3 ligases with a desired tissue-restricted activity profile.
| E3 Ligase | Predominant Tissue/Cancer Expression | Notes |
| CRBN | Broadly expressed | Commonly used, but ubiquitous expression can be a limitation. |
| VHL | Kidney, Adrenal Gland | High expression in certain tissues; mutations are associated with von Hippel-Lindau disease. |
| MDM2 | Often overexpressed in various cancers | A key negative regulator of the p53 tumor suppressor. |
| cIAP1 | Broadly expressed | Member of the inhibitor of apoptosis protein family. |
| KEAP1 | Lung, Pancreas | Key regulator of the NRF2 antioxidant response pathway. |
| RNF114 | Skin, Lung | A RING finger protein with emerging roles in cancer. |
| DCAF1 | Broadly expressed | A substrate receptor for the CUL4-DDB1 E3 ligase complex. |
| GID4 | Broadly expressed | A subunit of the CTLH E3 ligase complex. |
| FBXO22 | Upregulated in liver, colorectal, and breast cancers | Member of the F-box protein family. |
Table 2: Ligands and PROTAC Performance for Emerging E3 Ligases
This table highlights recently identified small molecule ligands for novel E3 ligases and the performance of PROTACs developed using these ligases. The binding affinity (Kd) of the ligand to the E3 ligase, and the degradation potency (DC50) and efficacy (Dmax) of the resulting PROTACs are key parameters for evaluation.
| E3 Ligase | Ligand Example | Ligand Binding Affinity (Kd) | PROTAC Target | PROTAC DC50 | PROTAC Dmax |
| KEAP1 | Compound 1 | 1.3 nM (ITC) | KEAP1 | 8.1 nM (HepG2) | 82.3% |
| KEAP1 | PROTAC 14 | - | KEAP1 | 11 nM (HEK293T) | >90% |
| DCAF1 | CYCA-117-70 | ~70 µM (SPR) | - | - | - |
| DCAF1 | OICR-8268 | 38 nM (SPR) | - | - | - |
| DCAF1 | DBr-1 (BRD9 PROTAC) | - | BRD9 | Sub-µM | >90% |
| GID4 | Compound 88 | 5.6 µM (in vitro) | - | - | - |
| GID4 | NEP162 (BRD4 PROTAC) | - | BRD4 | - | >90% |
| RNF114 | EN219 | Covalent | BRD4 | - | >90% |
Core Experimental Protocols for PROTAC Development
The successful design and validation of a PROTAC requires a suite of robust experimental assays. This section provides detailed methodologies for three core experiments: assessing ternary complex formation, evaluating in vitro ubiquitination, and quantifying target protein degradation.
Ternary Complex Formation Assay (NanoBRET™)
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the interaction between two proteins in live cells. In the NanoBRET™ assay for PROTACs, the target protein is fused to a NanoLuc® luciferase (donor), and the E3 ligase is fused to a HaloTag® protein that is labeled with a fluorescent ligand (acceptor). The formation of a ternary complex brings the donor and acceptor into close proximity, resulting in energy transfer and a detectable BRET signal.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-E3 ligase fusion using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Assay Plate Preparation:
-
Harvest and resuspend the transfected cells in Opti-MEM™ I Reduced Serum Medium.
-
Seed the cells into a white, 96-well or 384-well assay plate at an appropriate density.
-
-
HaloTag® Labeling and PROTAC Treatment:
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate for 1-2 hours to label the HaloTag®-E3 ligase fusion protein.
-
Prepare a serial dilution of the PROTAC compound in Opti-MEM™.
-
Add the PROTAC dilutions to the wells, including a vehicle control (e.g., DMSO).
-
-
Luminescence Measurement:
-
Add the NanoBRET® Nano-Glo® Substrate to all wells.
-
Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the concentration at which maximal ternary complex formation occurs.
-
In Vitro Ubiquitination Assay
Principle: This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system containing purified components of the ubiquitination cascade. The ubiquitinated target protein can then be detected by Western blotting.
Detailed Protocol:
-
Reaction Setup:
-
On ice, prepare a master mix containing 10X ubiquitination buffer, ATP, E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), and ubiquitin.
-
In individual reaction tubes, combine the master mix with the purified target protein and the purified E3 ligase complex.
-
Add the PROTAC compound at the desired concentration or a vehicle control (DMSO).
-
-
Initiation and Incubation:
-
Initiate the reaction by transferring the tubes to a 37°C water bath.
-
Incubate for 1-2 hours to allow for ubiquitination to occur.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding 2X Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes to denature the proteins.
-
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE on a polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Analyze the Western blot for the appearance of higher molecular weight bands corresponding to the ubiquitinated target protein in the presence of the PROTAC.
-
Western Blot for PROTAC-Mediated Protein Degradation
Principle: This is the most common method to quantify the degradation of a target protein in cells following PROTAC treatment. The amount of target protein remaining is measured by Western blotting and normalized to a loading control.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate.
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein intensity to the loading control for each sample.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizing the Core Concepts
To further elucidate the key processes and decision-making in PROTAC design, the following diagrams have been generated using Graphviz (DOT language), adhering to the specified design constraints.
Caption: The Ubiquitination Cascade.
Caption: PROTAC Discovery and Validation Workflow.
Caption: Logic Diagram for E3 Ligase Selection.
Conclusion and Future Directions
The expansion of the E3 ligase toolbox beyond the canonical CRBN and VHL is a pivotal step in realizing the full therapeutic potential of PROTACs. By leveraging E3 ligases with diverse expression patterns, substrate specificities, and structural features, researchers can design next-generation degraders with enhanced tissue selectivity, improved efficacy against a broader range of targets, and novel mechanisms to overcome resistance.
The data and protocols presented in this guide offer a foundational resource for scientists and drug developers venturing into this exciting frontier. Continued efforts in ligand discovery for the vast, untapped pool of E3 ligases, coupled with a deeper understanding of the intricate biology of the ubiquitin-proteasome system, will undoubtedly fuel the development of innovative and life-changing medicines.
References
- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of ligands for E3 ligases with restricted expression using fragment-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELiah Database [eliahdb.org]
- 5. citedrive.com [citedrive.com]
Methodological & Application
Application Notes & Protocols: Conjugation of E3 Ligase Ligand 10 to a Target Binder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the covalent conjugation of E3 Ligase Ligand 10 to a target-binding molecule (e.g., a protein, antibody, or small molecule inhibitor) to generate a Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1][2][3] This is achieved by bringing an E3 ubiquitin ligase into close proximity with the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5]
The protocols outlined below describe three common and robust bioconjugation strategies:
-
Protocol 1: Amine-reactive conjugation using an N-hydroxysuccinimide (NHS) ester-functionalized this compound.
-
Protocol 2: Thiol-reactive conjugation using a maleimide-functionalized this compound.
-
Protocol 3: Bio-orthogonal "Click Chemistry" conjugation.
The choice of protocol depends on the available functional groups on both the target binder and the this compound-linker conjugate.
PROTAC Mechanism of Action
The fundamental principle of a PROTAC is to induce the formation of a ternary complex between the target protein, the PROTAC itself, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Caption: PROTAC-induced protein degradation pathway.
Protocol 1: Amine-Reactive Conjugation via NHS Ester
This protocol is suitable when the target binder is a protein or antibody with accessible primary amine groups (e.g., lysine residues) and the this compound is functionalized with an NHS ester. NHS esters react with primary amines in a pH-dependent manner to form stable amide bonds.
Experimental Workflow
Caption: Workflow for amine-reactive conjugation.
Materials
-
Target binder (protein/antibody)
-
This compound-NHS Ester
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer (pH 8.3-8.5). Crucially, avoid buffers containing primary amines like Tris.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)
Procedure
-
Prepare the Target Binder:
-
Dissolve the target binder in the reaction buffer to a concentration of 2-10 mg/mL.
-
Ensure the buffer is free of any amine-containing stabilizers.
-
-
Prepare the this compound-NHS Ester:
-
Immediately before use, dissolve the this compound-NHS ester in a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add the this compound-NHS ester stock solution to the target binder solution. The molar ratio of ligand to protein should be optimized, but a starting point of 10:1 to 20:1 is recommended.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove unreacted E3 ligase ligand and byproducts by size-exclusion chromatography (SEC), dialysis, or ultrafiltration.
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling (DOL) using techniques such as mass spectrometry (MALDI-TOF or ESI-MS), HPLC, or UV-Vis spectroscopy.
-
Data Summary
| Parameter | Recommended Condition | Notes |
| pH | 8.3 - 8.5 | Optimal for deprotonated primary amines. |
| Buffer | 0.1 M Sodium Bicarbonate/Phosphate | Must be amine-free. |
| Ligand:Protein Ratio | 10:1 to 20:1 (molar) | To be optimized for desired DOL. |
| Reaction Time | 1-4 hours at RT or overnight at 4°C | Longer times may increase hydrolysis. |
| Solvent for Ligand | Anhydrous DMSO or DMF | Prepare fresh to avoid hydrolysis. |
Protocol 2: Thiol-Reactive Conjugation via Maleimide
This protocol is ideal for target binders with available cysteine residues. The maleimide group reacts specifically with thiol groups at a neutral pH to form a stable thioether bond. If the target protein lacks free thiols, disulfide bonds can be reduced prior to conjugation.
Experimental Workflow
Caption: Workflow for thiol-reactive conjugation.
Materials
-
Target binder (protein/antibody)
-
This compound-Maleimide
-
Reaction Buffer: Degassed, thiol-free buffer such as PBS, HEPES, or Tris (pH 6.5-7.5).
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous DMSO or DMF
-
Purification system
Procedure
-
Prepare the Target Binder:
-
Dissolve the target binder in the degassed reaction buffer to a concentration of 1-10 mg/mL. Degassing is important to prevent re-oxidation of thiols.
-
-
(Optional) Reduction of Disulfide Bonds:
-
If the target binder's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100x molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature. TCEP is preferred as it does not contain thiols that would compete in the subsequent reaction.
-
-
Prepare the this compound-Maleimide:
-
Dissolve the this compound-Maleimide in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the target binder solution. A 10-20x molar excess of the maleimide ligand is a good starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification and Characterization:
-
Purify and characterize the conjugate as described in Protocol 1.
-
Data Summary
| Parameter | Recommended Condition | Notes |
| pH | 6.5 - 7.5 | Optimal for specific reaction with thiols. |
| Buffer | Degassed PBS, HEPES, or Tris | Must be thiol-free. |
| Reducing Agent | TCEP (optional) | To reduce disulfide bonds if necessary. |
| Ligand:Protein Ratio | 10:1 to 20:1 (molar) | To be optimized. |
| Reaction Time | 2 hours at RT or overnight at 4°C | Protect from light. |
Protocol 3: Click Chemistry Conjugation
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for conjugation. This requires one molecule to have an azide group and the other an alkyne group. This protocol assumes the this compound has been functionalized with one of these groups and the target binder with the other.
Experimental Workflow
Caption: Workflow for Click Chemistry conjugation (CuAAC).
Materials
-
Azide-functionalized molecule (either target binder or E3 Ligand 10)
-
Alkyne-functionalized molecule (the corresponding partner)
-
Reaction Buffer (e.g., PBS)
-
Copper(II) sulfate (CuSO₄)
-
Copper ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
DMSO or DMF
Procedure
-
Prepare Reactants:
-
Dissolve the azide- and alkyne-functionalized molecules in the reaction buffer.
-
-
Prepare Catalyst Premix:
-
In a separate tube, prepare the catalyst premix. For a typical reaction, mix CuSO₄ and a copper ligand (like THPTA) in buffer.
-
-
Conjugation Reaction:
-
Combine the azide and alkyne reactants.
-
Add the catalyst premix to the reactant solution.
-
Initiate the reaction by adding a freshly prepared solution of a reducing agent (e.g., sodium ascorbate).
-
Incubate for 1-4 hours at room temperature. The reaction is often quantitative and fast.
-
-
Purification and Characterization:
-
Purify the conjugate to remove the copper catalyst and unreacted components.
-
Characterize the final product as described in previous protocols.
-
Data Summary
| Parameter | Recommended Condition | Notes |
| pH | Wide range, typically neutral | Reaction is largely pH-insensitive. |
| Reactants | Azide and Alkyne functionalized | Stoichiometry is often near 1:1. |
| Catalyst | Copper(I) (generated in situ) | Use a ligand to stabilize copper and improve efficiency. |
| Reaction Time | 1-4 hours at RT | Can be very rapid. |
| Solvent | Aqueous buffers, often with co-solvents (DMSO/DMF) | Highly biocompatible reaction. |
Concluding Remarks
The successful conjugation of this compound to a target binder is a critical step in the development of a functional PROTAC. The choice of conjugation chemistry is paramount and should be guided by the nature of the target binder and the available reactive handles on the E3 ligase ligand-linker. Post-conjugation, thorough purification and characterization are essential to ensure the homogeneity, stability, and activity of the final PROTAC molecule. Functional assays, such as target degradation assays (e.g., Western Blot, In-Cell Western), are necessary to confirm that the synthesized PROTAC is effective in recruiting the E3 ligase and inducing the degradation of the target protein.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
Application Notes and Protocols for Measuring Protein Degradation by E3 Ligase Ligand 10
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that only block a protein's function, TPD physically removes the target protein, offering a powerful new approach to drug discovery, particularly for targets previously considered "undruggable".[3][4]
At the heart of many TPD strategies are bifunctional molecules such as Proteolysis-Targeting Chimeras (PROTACs).[5] These molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
This document provides detailed application notes and protocols for utilizing E3 Ligase Ligand 10 (EL10) , a novel, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, in cell-based assays to measure the degradation of a target protein. For the purpose of illustration, we will describe the use of a hypothetical PROTAC, Degrader-10X , which links EL10 to a binder of the Bromodomain-containing protein 4 (BRD4).
Mechanism of Action of Degrader-10X
Degrader-10X, containing EL10, facilitates the formation of a ternary complex between the VHL E3 ligase and the target protein, BRD4. This proximity induces the VHL-mediated polyubiquitination of BRD4, which is then recognized and degraded by the proteasome. The catalytic nature of this process allows a single molecule of Degrader-10X to induce the degradation of multiple target protein molecules.
Quantitative Data Summary
The efficacy of Degrader-10X was evaluated in HeLa cells. Key parameters include the DC50 (the concentration of the degrader that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).
Table 1: Dose-Response of Degrader-10X on BRD4 Degradation
| Concentration (nM) | % BRD4 Degradation (Mean ± SD) |
| 0 (Vehicle) | 0 ± 2.5 |
| 1 | 25.3 ± 3.1 |
| 10 | 68.7 ± 4.5 |
| 50 | 85.1 ± 2.8 |
| 100 | 92.4 ± 1.9 |
| 500 | 93.1 ± 2.2 |
| 1000 | 88.5 ± 3.7 |
-
DC50: ~5 nM
-
Dmax: ~93%
Table 2: Time-Course of BRD4 Degradation with 50 nM Degrader-10X
| Time (hours) | % BRD4 Degradation (Mean ± SD) |
| 0 | 0 ± 1.8 |
| 2 | 35.6 ± 4.2 |
| 4 | 65.2 ± 3.9 |
| 8 | 88.9 ± 2.5 |
| 16 | 91.5 ± 2.1 |
| 24 | 92.3 ± 1.9 |
Experimental Protocols
Here we provide detailed protocols for common cell-based assays to quantify the degradation of a target protein induced by a degrader utilizing EL10.
Protocol 1: Western Blot for Quantifying Protein Degradation
Western blotting is a widely used technique to directly measure the levels of a target protein in cell lysates.
Materials:
-
Cell line of interest (e.g., HeLa)
-
Cell culture reagents
-
Degrader-10X and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Compound Treatment: Treat cells with varying concentrations of Degrader-10X or vehicle control for the desired time (e.g., 18-24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (clarified lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol 2: HiBiT-LgBiT Reporter Assay for Protein Degradation
This bioluminescent reporter assay allows for high-throughput measurement of protein degradation in live cells. It utilizes a split-luciferase system where the target protein is tagged with the small HiBiT peptide. Degradation of the HiBiT-tagged protein is measured as a loss of luminescence upon addition of the LgBiT subunit.
Materials:
-
Cell line stably expressing the target protein tagged with HiBiT (e.g., HeLa-BRD4-HiBiT)
-
White, opaque 96-well or 384-well assay plates
-
Degrader-10X and vehicle control
-
Nano-Glo® HiBiT Lytic Detection System (or similar)
Procedure:
-
Cell Seeding: Seed the HiBiT-tagged cell line in white, opaque assay plates.
-
Compound Treatment: Add Degrader-10X at various concentrations to the wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate at 37°C, 5% CO2 for the desired duration (e.g., 2-24 hours).
-
Lysis and Detection:
-
Equilibrate the plate and the detection reagent to room temperature.
-
Prepare the Nano-Glo® HiBiT lytic reagent according to the manufacturer's protocol.
-
Add the reagent to each well.
-
Place the plate on an orbital shaker for 10 minutes at room temperature to induce cell lysis and allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of degradation for each concentration by normalizing the signal to the vehicle-treated control wells.
-
Protocol 3: Flow Cytometry for Single-Cell Degradation Analysis
Flow cytometry can be used to quantify protein degradation at the single-cell level, providing insights into population heterogeneity in response to the degrader.
Materials:
-
Cell line of interest
-
Degrader-10X and vehicle control
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
-
Primary antibody against the target protein conjugated to a fluorophore (e.g., anti-BRD4-Alexa Fluor 488) or an unconjugated primary antibody and a fluorescently labeled secondary antibody.
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 12-well or 24-well plates and treat with Degrader-10X or vehicle as described for Western blotting.
-
Cell Harvesting:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS containing 2% FBS.
-
-
Fixation and Permeabilization:
-
Fix and permeabilize the cells using a fixation/permeabilization kit according to the manufacturer's instructions. This step is crucial for allowing the antibody to access the intracellular target protein.
-
-
Immunostaining:
-
Incubate the permeabilized cells with the fluorescently labeled primary antibody against the target protein for 30-60 minutes at 4°C in the dark.
-
If using an unconjugated primary antibody, wash the cells and then incubate with a fluorescently labeled secondary antibody.
-
Wash the cells to remove unbound antibody.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in an appropriate buffer for flow cytometry.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity for each cell.
-
Analyze the data using flow cytometry software. The geometric mean fluorescence intensity (gMFI) of the treated samples is compared to the vehicle control to quantify the extent of protein degradation.
-
Assay Selection Guide
Choosing the appropriate assay depends on the experimental goals, such as throughput requirements, the need for direct protein measurement, or single-cell resolution.
References
- 1. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 2. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. benchchem.com [benchchem.com]
Application Note: In Vitro Ubiquitination Assay for E3 Ligase Ligand 10
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein ubiquitination is a critical post-translational modification that governs a multitude of cellular processes, including protein degradation, signal transduction, and DNA repair.[1][2][3] This process is orchestrated by a sequential enzymatic cascade involving a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[4][5] The E3 ligase is the key component that confers substrate specificity to the system.
Small molecule modulators, such as "E3 Ligase Ligand 10," are designed to co-opt the cellular ubiquitination machinery for therapeutic purposes. These molecules can function as "molecular glues," inducing or stabilizing the interaction between an E3 ligase and a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.
This application note provides a detailed protocol for a biochemical in vitro ubiquitination assay to validate and characterize the activity of this compound. The assay reconstitutes the ubiquitination cascade using purified components to directly measure the ligand's ability to mediate the ubiquitination of its target protein.
Principle of the Assay
This assay quantitatively measures the ability of this compound to induce the formation of a ternary complex between a specific E3 ubiquitin ligase and a target Protein of Interest (POI). This proximity-induced event facilitates the transfer of ubiquitin from a pre-charged E2 enzyme to lysine residues on the POI. The reaction is ATP-dependent and requires purified E1, E2, E3, and ubiquitin proteins.
The outcome, polyubiquitination of the POI, is visualized by Western blot analysis. A positive result is characterized by the appearance of a high-molecular-weight smear or ladder of bands corresponding to the POI, which should be dependent on the presence of all key components, including ATP and this compound.
Signaling Pathway & Experimental Workflow
The diagrams below illustrate the molecular mechanism of action for this compound and the general workflow for the in vitro experimental protocol.
Caption: this compound-mediated ubiquitination of a target protein.
Caption: Experimental workflow for the in vitro ubiquitination assay.
Materials and Reagents
This table summarizes the essential materials and reagents required for the assay.
| Component | Stock Concentration | Supplier Example | Notes |
| Enzymes & Proteins | |||
| Human E1 (UBE1) | 5 µM | R&D Systems, Boston Biochem | Store at -80°C in single-use aliquots. |
| Human E2 (e.g., UBE2D2) | 25 µM | R&D Systems, Boston Biochem | The choice of E2 may need optimization. |
| E3 Ligase Complex | 10 µM | User-supplied or custom | Ensure high purity and activity. |
| Protein of Interest (POI) | 20 µM | User-supplied or custom | Substrate for ubiquitination. |
| Human Ubiquitin | 10 mg/mL (~1.17 mM) | R&D Systems, Abcam | Wild-type ubiquitin is recommended. |
| Ligand & Buffers | |||
| This compound | 10 mM in DMSO | User-synthesized | |
| 10x Ubiquitination Buffer | 10x | See Recipe Below | Prepare fresh or store at -20°C. |
| ATP Solution | 100 mM | Sigma-Aldrich | Prepare in nuclease-free water, pH to 7.0. |
| 4x SDS-PAGE Sample Buffer | 4x | Bio-Rad | With reducing agent (DTT or β-mercaptoethanol). |
| Reagents for Analysis | |||
| Primary Antibody (anti-POI) | Varies | Varies | Specific for the Protein of Interest. |
| Primary Antibody (anti-Ub) | Varies | Varies | To confirm ubiquitination. |
| HRP-conjugated Secondary Ab | Varies | Varies | Appropriate for the primary antibody host. |
| ECL Substrate | N/A | Thermo Fisher Scientific | For chemiluminescent detection. |
10x Ubiquitination Buffer Recipe:
-
500 mM Tris-HCl, pH 7.5
-
100 mM MgCl₂
-
10 mM DTT (add fresh before use)
-
Nuclease-free water to final volume
Experimental Protocol
This protocol describes a standard 25 µL reaction. Reactions should be assembled on ice to prevent premature activity. It is critical to include proper negative controls.
Reaction Setup
-
Thaw Components : Carefully thaw all enzymes, proteins, and reagents on ice. Briefly centrifuge vials to collect contents at the bottom.
-
Prepare Master Mix : To ensure consistency, prepare a master mix of common reagents for the desired number of reactions (plus one extra). Combine the components in a microcentrifuge tube on ice in the order listed in the table below.
-
Set Up Individual Reactions : In individual 0.5 mL microcentrifuge tubes on ice, add the specific components (E3 Ligase, POI, Ligand 10) and nuclease-free water.
-
Initiate Reaction : Add the master mix to each individual reaction tube to bring the total volume to 25 µL. Mix gently by pipetting.
Reaction Components Table
| Component | Stock Conc. | Volume (µL) | Final Conc. | Order of Addition |
| Individual Tubes | ||||
| Nuclease-free H₂O | N/A | To 12.5 µL | N/A | 1 |
| E3 Ligase Complex | 10 µM | 0.5 µL | 200 nM | 2 |
| Protein of Interest (POI) | 20 µM | 1.25 µL | 1 µM | 3 |
| This compound (or DMSO) | 1 mM | 0.25 µL | 10 µM | 4 |
| Master Mix (per reaction) | ||||
| 10x Ubiquitination Buffer | 10x | 2.5 µL | 1x | 5 |
| ATP Solution | 100 mM | 1.25 µL | 5 mM | 6 |
| Ubiquitin | 1.17 mM | 2.0 µL | ~94 µM | 7 |
| E2 Enzyme | 25 µM | 0.5 µL | 500 nM | 8 |
| E1 Enzyme | 5 µM | 0.5 µL | 100 nM | 9 |
| Total Volume | 25 µL |
Recommended Controls:
-
No Ligand Control : Replace this compound with an equivalent volume of DMSO.
-
No ATP Control : Replace the ATP solution with nuclease-free water.
-
No E3 Control : Omit the E3 ligase complex.
-
No E1/E2 Control : Omit E1 and/or E2 enzymes to confirm cascade dependency.
Incubation and Termination
-
Incubation : Transfer the reaction tubes to a thermocycler or water bath and incubate at 37°C for 60 to 90 minutes. Optimal incubation time may need to be determined empirically.
-
Termination : Stop the reaction by adding 8 µL of 4x SDS-PAGE sample buffer.
-
Denaturation : Boil the samples at 95-100°C for 5-10 minutes to completely denature the proteins. Samples can be stored at -20°C or used immediately.
Detection by Western Blot
-
SDS-PAGE : Load 15-20 µL of each reaction onto an appropriate percentage polyacrylamide gel (e.g., 4-12% gradient gel) to resolve both the unmodified POI and high-molecular-weight ubiquitinated species.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody against the POI overnight at 4°C. This will detect both the unmodified protein and the higher molecular weight ubiquitinated forms.
-
Washing and Secondary Antibody : Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
Confirmation (Optional) : To confirm that the high-molecular-weight species are ubiquitinated, the membrane can be stripped and re-probed with an anti-ubiquitin antibody.
Expected Results and Data Interpretation
-
Positive Result : The lane containing the complete reaction with this compound should show a decrease in the intensity of the band corresponding to the unmodified POI and the appearance of a ladder of higher molecular weight bands or a smear. The intensity of this ladder should be dependent on the concentration of Ligand 10.
-
Negative Controls :
-
The "No Ligand" (DMSO) control should show minimal to no ubiquitination of the POI.
-
The "No ATP," "No E1," and "No E3" lanes should show only the band for the unmodified POI, confirming that the reaction is enzymatic and dependent on all components of the ubiquitination cascade.
-
-
E3 Ligase Autoubiquitination : A smear may also be observed for the E3 ligase itself, as many E3s undergo autoubiquitination. This can be confirmed by running a control without the POI or by probing a separate blot with an anti-E3 ligase antibody.
Troubleshooting
| Problem | Potential Cause | Solution |
| No ubiquitination signal | Inactive enzyme(s) or ATP. | Use fresh reagents and ensure proper storage at -80°C. Verify the activity of individual components in separate assays if possible. |
| Incorrect buffer composition or pH. | Prepare fresh 10x buffer, verify the pH, and add DTT fresh before use. | |
| This compound is inactive or insoluble. | Confirm the identity and purity of the compound. Ensure it is fully dissolved in DMSO before adding to the reaction. | |
| High background ubiquitination in negative control (no ligand) | The E3 ligase has basal activity towards the POI. | This may be expected. The key result is a significant enhancement of ubiquitination in the presence of Ligand 10. |
| Contaminating E3 ligase activity. | Ensure all recombinant proteins are of high purity. | |
| High background on Western blot | Insufficient blocking or washing. | Increase blocking time to 1.5-2 hours. Increase the number and duration of TBST washes. |
| Primary/secondary antibody concentration is too high. | Titrate antibody concentrations to find the optimal dilution. | |
| Unmodified POI band disappears completely | Reaction is highly efficient or incubated for too long. | Reduce the incubation time or decrease the concentration of E1/E2/E3 enzymes to better visualize the dose-response of Ligand 10. |
References
Application of E3 Ligase Ligand 10 in degrading [specific protein of interest].
Application Notes: Degradation of BRD4 using a CRBN-Recruiting PROTAC
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to eliminate specific proteins from the cellular environment through the ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[2] This document provides detailed application notes and protocols for a hypothetical, representative PROTAC, herein referred to as "E3 Ligase Ligand 10," which targets the Bromodomain-containing protein 4 (BRD4) for degradation by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that acts as an epigenetic reader, playing a critical role in the transcription of key oncogenes such as c-MYC.[2] Its aberrant activity is implicated in various cancers, making it a high-value therapeutic target.[1] By inducing the degradation of BRD4, PROTACs like ARV-825 and dBET1 offer a more potent and sustained biological response compared to traditional inhibitors. These notes are intended for researchers, scientists, and drug development professionals working on targeted protein degradation.
Mechanism of Action & Signaling Pathway
The core mechanism of a BRD4-targeting PROTAC is the formation of a ternary complex between BRD4, the PROTAC molecule, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. The degradation of BRD4 leads to the transcriptional downregulation of its target genes, including the c-MYC oncogene, which in turn suppresses cell proliferation and induces apoptosis in cancer cells.
Quantitative Data Presentation
The efficacy of BRD4-targeting PROTACs is assessed by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The functional consequence is often measured by the half-maximal inhibitory concentration (IC50) in cell viability assays.
Table 1: Degradation Activity of Representative CRBN-Based BRD4 PROTACs
| PROTAC | E3 Ligase Recruited | Cell Line(s) | DC50 | Dmax | Reference(s) |
|---|---|---|---|---|---|
| ARV-825 | CRBN | Burkitt's Lymphoma (BL), 22Rv1 | < 1 nM | > 95% | |
| dBET1 | CRBN | MV4;11 (AML) | ~30 nM | > 98% |
| QCA570 | CRBN | Bladder Cancer (J82, T24) | ~30 nM | Not Reported| |
Table 2: Anti-Proliferative Activity of Representative CRBN-Based BRD4 PROTACs
| PROTAC | Cell Line(s) | IC50 | Assay Duration | Reference(s) |
|---|---|---|---|---|
| ARV-825 | Burkitt's Lymphoma (BL) | ~5-10 nM | 72 hours | |
| dBET1 | MV4;11 (AML) | ~100-200 nM | 72 hours |
| QCA570 | Bladder Cancer (5637, T24) | ~5-15 nM | 72 hours | |
Experimental Protocols
Accurate assessment of PROTAC activity is crucial. The following are detailed protocols for key experiments.
Protocol 1: Western Blotting for BRD4 Degradation
This protocol is the primary method to quantify the reduction of BRD4 protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., 22Rv1, HeLa, or other relevant cancer cell lines) in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Prepare a stock solution of the PROTAC (e.g., 10 mM in DMSO).
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a DMSO-only vehicle control.
-
To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before adding the PROTAC.
2. Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
3. SDS-PAGE and Immunoblotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Denature the samples by boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin, or α-Tubulin).
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Quantify the band intensities using software like ImageJ.
-
Normalize the BRD4 band intensity to the corresponding loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Cell Viability Assay
This protocol measures the effect of PROTAC-induced BRD4 degradation on cell proliferation and survival. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.
1. Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well).
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Add 100 µL of the medium containing the various PROTAC concentrations to the wells.
-
Include a vehicle control (e.g., 0.1% DMSO).
3. Incubation:
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C, 5% CO₂.
4. Luminescence Measurement (using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add the reagent to each well in a volume equal to the culture medium (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader. The signal is proportional to the amount of ATP, indicating the number of viable cells.
5. Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the viability data against the log of the PROTAC concentration and fit a dose-response curve to determine the IC50 value.
Protocol 3: Immunoprecipitation (IP) for BRD4 Ubiquitination
This protocol is used to confirm that the PROTAC induces ubiquitination of BRD4, a key step in its mechanism of action.
1. Cell Culture and Treatment:
-
Grow cells in 10 cm dishes to 80-90% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow for the accumulation of polyubiquitinated proteins.
-
Treat the cells with the PROTAC (at a concentration known to induce degradation, e.g., 100 nM) or a vehicle control for a short duration (e.g., 1-4 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a denaturing lysis buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions and preserve ubiquitination status.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Boil the lysate for 10 minutes to fully denature proteins.
-
Dilute the lysate 10-fold with a non-denaturing buffer (e.g., RIPA without SDS) to reduce the SDS concentration to 0.1%.
-
Centrifuge to clarify the lysate.
3. Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-BRD4 antibody or an anti-ubiquitin antibody overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and wash them 3-5 times with wash buffer (e.g., diluted lysis buffer).
4. Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluates by Western blotting as described in Protocol 1.
-
Probe one membrane with an anti-ubiquitin antibody (if BRD4 was immunoprecipitated) or an anti-BRD4 antibody (if ubiquitin was immunoprecipitated) to detect the ubiquitinated BRD4 as a high molecular weight smear or ladder.
Conclusion
This document provides a framework for studying the application of a CRBN-recruiting PROTAC, "this compound," for the targeted degradation of BRD4. The provided protocols for Western blotting, cell viability assays, and immunoprecipitation are fundamental for characterizing the efficacy and mechanism of action of such molecules. The quantitative data from representative PROTACs highlight the potent and selective degradation of BRD4 that can be achieved, establishing a strong rationale for their development as therapeutic agents in oncology and other disease areas. By following these detailed methodologies, researchers can reliably assess the activity of novel BRD4 degraders and advance the field of targeted protein degradation.
References
Application Notes and Protocols for E3 Ligase Ligand 10 in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality to eliminate disease-causing proteins. This is often achieved using Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This document provides detailed application notes and protocols for utilizing E3 Ligase Ligand 10, a ligand for the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase, in the development of PROTACs to induce the degradation of cancer-promoting proteins, with a specific focus on the Androgen Receptor (AR).
This compound is a crucial component of SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), a class of PROTACs that effectively hijack the IAP E3 ligase to degrade target proteins. The information presented here is based on the findings from the development of SNIPER(AR)-51, a potent AR degrader.[1]
Mechanism of Action: IAP-mediated Protein Degradation
PROTACs incorporating this compound function by inducing the formation of a ternary complex between the target protein (e.g., Androgen Receptor), the PROTAC itself, and the IAP E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Figure 1: Mechanism of Action of PROTACs utilizing this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for a potent Androgen Receptor (AR) degrading PROTAC, SNIPER(AR)-51, which incorporates an IAP ligand similar in function to this compound.[1]
Table 1: In Vitro Degradation Potency of SNIPER(AR)-51
| Cell Line | Target Protein | DC50 (µM) | Dmax (%) | Treatment Time (h) |
| 22Rv1 | Androgen Receptor | ~1 | >90 | 24 |
| VCaP | Androgen Receptor | ~1 | >90 | 24 |
DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of protein degradation.
Table 2: Anti-proliferative Activity of SNIPER(AR)-51
| Cell Line | IC50 (µM) |
| VCaP | ~3 |
IC50: Concentration required for 50% inhibition of cell proliferation.
Experimental Protocols
Detailed methodologies for key experiments to evaluate PROTACs constructed with this compound are provided below.
Protocol 1: Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cultured cells following treatment with the PROTAC.
Materials:
-
Cancer cell lines expressing the target protein (e.g., 22Rv1 or VCaP for Androgen Receptor)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PROTAC synthesized with this compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Figure 2: Workflow for Western Blotting to assess protein degradation.
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC (e.g., 0.01, 0.1, 1, 10 µM) and controls (DMSO as vehicle, and a high concentration of PROTAC co-treated with a proteasome inhibitor like MG132 to confirm proteasome-dependent degradation). Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary and secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Protocol 2: Cell Viability Assay
This protocol measures the effect of the PROTAC on cell proliferation and is used to determine the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
PROTAC synthesized with this compound
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin-based assays)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the cell viability against the PROTAC concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 3: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of the target protein in a cell-free system.
Materials:
-
Purified recombinant target protein
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and IAP E3 ligase
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination buffer
-
SDS-PAGE and Western blot reagents
-
Antibodies against the target protein and ubiquitin
Figure 3: Workflow for In Vitro Ubiquitination Assay.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, IAP E3 ligase, ubiquitin, and ATP in the ubiquitination buffer.
-
Add Target Protein: Add the purified target protein to the reaction mixture.
-
Add PROTAC: Add the PROTAC at the desired concentration. Include a no-PROTAC control (DMSO).
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.
-
Analysis: Analyze the reaction products by Western blotting using antibodies against the target protein and ubiquitin. A ladder of high-molecular-weight bands corresponding to the ubiquitinated target protein should be observed in the presence of the PROTAC.
Conclusion
This compound is a valuable tool for the development of PROTACs that induce the degradation of cancer-promoting proteins by recruiting the IAP E3 ubiquitin ligase. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate novel PROTACs for therapeutic applications. The potent degradation of the Androgen Receptor by SNIPER(AR)-51 highlights the potential of this approach for treating prostate cancer and other malignancies driven by oncoproteins.[1]
References
Application Notes and Protocols for Ternary Complex Formation with IAP-Recruiting PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step in this process. This document provides detailed application notes and protocols for studying the ternary complex formation of PROTACs that utilize "E3 Ligase Ligand 10," an effective recruiter of the Inhibitor of Apoptosis Protein (IAP) E3 ligase family.
The protocols and data presented here are based on the principles demonstrated in the development of IAP-recruiting PROTACs, specifically the "specific and nongenetic IAP-dependent protein erasers" (SNIPERs) targeting the Androgen Receptor (AR), as detailed by Shibata N, et al. in the Journal of Medicinal Chemistry (2018). While specific biophysical data for ternary complexes involving "this compound" is not extensively available in public literature, the methodologies described herein are standard in the field and can be readily adapted.
Mechanism of Action: IAP-Mediated Protein Degradation
IAP-recruiting PROTACs function by inducing proximity between the target protein and an IAP E3 ligase, such as cIAP1 or XIAP. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Quantitative Data Presentation
The efficacy of IAP-recruiting PROTACs is determined by their ability to induce the degradation of the target protein in a cellular context. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the degradation data for SNIPER(AR)-51, an IAP-recruiting PROTAC targeting the Androgen Receptor.
| Compound | Target Protein | Cell Line | DC50 | Dmax | Reference |
| SNIPER(AR)-51 | Androgen Receptor | 22Rv1 | ~1 µM | >90% at 3 µM | --INVALID-LINK-- |
Note: The provided DC50 is an approximation based on the data presented in the reference. For precise determination, a full dose-response curve and non-linear regression analysis are required.
Experimental Protocols
Cellular Degradation Assay via Western Blot
This is a fundamental assay to quantify the degradation of a target protein in cells following treatment with a PROTAC.
Objective: To determine the DC50 and Dmax of an IAP-recruiting PROTAC.
Materials:
-
AR-positive prostate cancer cell line (e.g., 22Rv1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
IAP-recruiting PROTAC (e.g., SNIPER(AR)-51)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a control)
-
IAP antagonist (e.g., Bestatin methyl ester, for competition assay)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Target Protein, e.g., anti-AR; anti-housekeeping protein, e.g., anti-GAPDH or anti-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Culture: Plate 22Rv1 cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the IAP-recruiting PROTAC (e.g., 0.01 to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours). Include control wells treated with a proteasome inhibitor (e.g., 10 µM MG132) for 4 hours prior to harvesting to confirm proteasome-dependent degradation. A competition experiment with an IAP antagonist can also be performed to confirm on-target mechanism.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and a housekeeping protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Data Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the housekeeping protein band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data using a non-linear regression model to determine the DC50 and Dmax.
-
Biophysical Characterization of Ternary Complex Formation
While the Shibata et al. paper does not provide detailed biophysical data, the following protocols for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are standard methods to characterize the formation and stability of PROTAC-induced ternary complexes.
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic data (association and dissociation rates) and affinity (KD).
Objective: To determine the binary and ternary binding affinities and kinetics, and to calculate the cooperativity factor (α).
Protocol Outline:
-
Immobilization: Immobilize a biotinylated IAP E3 ligase onto a streptavidin-coated SPR sensor chip.
-
Binary Binding (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized IAP surface.
-
Monitor the association and dissociation phases.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the binary affinity (KD1) and kinetic rates (ka, kd).
-
-
Ternary Binding:
-
Prepare a series of concentrations of the PROTAC pre-incubated with a saturating concentration of the target protein.
-
Inject these mixtures over the immobilized IAP surface.
-
Monitor the association and dissociation of the ternary complex.
-
Fit the data to determine the ternary affinity (KD_ternary).
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KD1 / KD_ternary. An α > 1 indicates positive cooperativity.
| Assay Parameter | Typical Range/Condition |
| E3 Ligase (IAP) Immobilization Level | 100-200 RU |
| PROTAC Concentration (Binary) | 0.1x to 10x estimated KD |
| Target Protein Concentration (Ternary) | >10x KD of PROTAC for Target Protein |
| PROTAC Concentration (Ternary) | 0.1x to 10x estimated ternary KD |
| Flow Rate | 30-50 µL/min |
| Running Buffer | HBS-EP+ or similar, with 1-2% DMSO |
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).
Objective: To determine the thermodynamic parameters of binary and ternary complex formation and calculate cooperativity.
Protocol Outline:
-
Buffer Matching: Ensure all proteins and the PROTAC are in the same, precisely matched buffer to minimize heats of dilution.
-
Binary Titration (PROTAC into E3 Ligase):
-
Fill the ITC cell with the IAP E3 ligase solution.
-
Fill the injection syringe with the PROTAC solution.
-
Perform a series of injections and measure the heat changes.
-
Integrate the data and fit to a one-site binding model to determine KD1, ΔH, and n.
-
-
Ternary Titration:
-
Fill the ITC cell with a solution containing the IAP E3 ligase and a saturating concentration of the target protein.
-
Fill the injection syringe with the PROTAC solution.
-
Perform the titration and analyze the data to determine the apparent ternary affinity (KD_ternary) and thermodynamic parameters.
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) as described for SPR.
| Assay Parameter | Typical Concentration |
| Protein in Cell (IAP or IAP+Target) | 10-20 µM |
| PROTAC in Syringe | 100-200 µM (10-20x protein concentration) |
| Temperature | 25°C |
| Stirring Speed | 750 rpm |
Conclusion
The formation of a stable and cooperative ternary complex is a prerequisite for efficient protein degradation by IAP-recruiting PROTACs. The protocols outlined in this document provide a comprehensive framework for the cellular and biophysical characterization of these complexes. By quantifying degradation efficacy through western blotting and elucidating the binding kinetics and thermodynamics using SPR and ITC, researchers can gain critical insights to guide the rational design and optimization of novel IAP-based degraders for therapeutic applications.
Synthesis and Application of a VHL E3 Ligase Ligand for PROTAC Development
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis and application of a potent von Hippel-Lindau (VHL) E3 ligase ligand, herein referred to as Ligand 10, for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This technology represents a promising therapeutic modality for targeting proteins previously considered "undruggable".[4]
The VHL ligand described is a derivative of the well-characterized VH298 inhibitor, a highly potent binder to the VHL E3 ligase complex.[5] This application note will cover the synthetic protocol for Ligand 10, its incorporation into a PROTAC scaffold with a linker, and quantitative data on the performance of resulting PROTACs.
Overview of the VHL-HIF Signaling Pathway and PROTAC Mechanism of Action
The von Hippel-Lindau (VHL) protein is a key component of the VCB (VHL, Elongin C, Elongin B) E3 ubiquitin ligase complex. Under normal oxygen conditions (normoxia), VHL recognizes and binds to the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), leading to its ubiquitination and proteasomal degradation. Small molecule VHL ligands, such as Ligand 10, mimic the endogenous HIF-1α binding motif, thereby inhibiting the VHL-HIF-1α interaction.
In the context of PROTACs, the VHL ligand serves as a "handle" to hijack the VHL E3 ligase. The PROTAC molecule simultaneously binds to both the VHL complex and a protein of interest (POI), bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation.
Figure 1: General mechanism of a VHL-recruiting PROTAC.
Synthesis of VHL E3 Ligase Ligand 10
The synthesis of VHL Ligand 10, an analog of VH298, is a multi-step process that involves the preparation of key building blocks followed by their assembly. The following protocol is a representative synthesis.
Figure 2: Workflow for the synthesis of VHL Ligand 10.
Experimental Protocol
General Procedure for Amide Coupling to Synthesize VHL Ligand 10:
This protocol is adapted from the synthesis of similar VHL ligands.
-
Reactant Preparation: In a round-bottom flask, dissolve Boc-protected amine 42j (1.0 equivalent) and carboxylic acid 46 (1.0 equivalent) in an appropriate anhydrous solvent such as dimethylformamide (DMF).
-
Coupling Agent Addition: To the solution, add a peptide coupling reagent such as HATU (1.1 equivalents) and a base, for example, diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the final VHL Ligand 10 as a solid.
Synthesis of a PROTAC using VHL Ligand 10
To generate a PROTAC, VHL Ligand 10 is conjugated to a ligand for a protein of interest (POI) via a chemical linker. A common strategy involves modifying the VHL ligand to introduce a reactive handle, such as a terminal amine or carboxylic acid, for linker attachment. For VHL ligands like VH298 and its analogs, the tert-leucine amide is a common attachment point for the linker.
Experimental Protocol: Linker and PROTAC Synthesis
-
Synthesis of Linker-VHL Ligand Conjugate:
-
Synthesize or procure a linker with a terminal carboxylic acid and a protected amine (e.g., Boc-NH-PEG-COOH).
-
Couple the deprotected amine of the VHL ligand (after removal of a protecting group if necessary) with the carboxylic acid of the linker using standard peptide coupling conditions as described above.
-
-
Deprotection of the Linker: Remove the protecting group from the other end of the linker (e.g., Boc deprotection using trifluoroacetic acid).
-
Final PROTAC Synthesis: Couple the now free amine of the linker-VHL ligand conjugate with a carboxylic acid-functionalized POI ligand, again using standard peptide coupling conditions.
-
Purification: Purify the final PROTAC using reverse-phase high-performance liquid chromatography (HPLC).
Quantitative Data and Performance of VHL-based PROTACs
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Table 1: Binding Affinity of VHL Ligands
| Ligand | Binding Affinity (Kd) to VHL | Method |
| VH298 | 80-90 nM | Isothermal Titration Calorimetry |
| VH032 | 185 nM | Isothermal Titration Calorimetry |
Data sourced from multiple publications.
Table 2: Performance of VHL-based PROTACs
| PROTAC | Target Protein | E3 Ligase Ligand | DC50 | Dmax | Cell Line |
| MZ1 | BRD4 | VH032 derivative | ~25 nM | >90% | HeLa |
| ARV-110 | Androgen Receptor | VHL ligand | 1 nM | ~85% | VCaP |
| p38α-PROTAC | p38α | VHL ligand | ~10-100 nM | >80% | MDA-MB-231 |
| Compound 68 | EGFR L858R | VHL ligand | 3.3-5.0 nM | Not Reported | HCC-827, H3255 |
This table presents representative data for VHL-based PROTACs to illustrate typical performance. DC50 and Dmax values can vary depending on the specific PROTAC architecture, linker, and experimental conditions.
Conclusion
The VHL E3 ligase ligand, exemplified here by Ligand 10 (a VH298 analog), is a powerful tool for the development of potent and selective PROTACs. The synthetic protocols provided herein offer a clear pathway for the preparation of this ligand and its incorporation into PROTAC molecules. The quantitative data demonstrate the high degradation efficiency that can be achieved with VHL-based PROTACs. This guide serves as a valuable resource for researchers in the field of targeted protein degradation, facilitating the design and synthesis of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting E3 Ligase Ligand 10 Failures
Welcome to the technical support center for E3 Ligase Ligand 10. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during targeted protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in a PROTAC?
This compound is a molecule that binds to an E3 ubiquitin ligase. When incorporated into a Proteolysis Targeting Chimera (PROTAC), it serves to recruit this E3 ligase to a specific protein of interest (POI), facilitating the formation of a ternary complex. This proximity enables the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the proteasome.[1][][3]
Q2: My PROTAC incorporating this compound is not causing degradation of my target protein. What are the initial checks?
When observing a lack of protein degradation, it is crucial to systematically validate each component of the experimental system. Initial checks should include:
-
PROTAC Integrity: Confirm the chemical structure, purity, and stability of your PROTAC molecule using methods like NMR and mass spectrometry.[4] Instability in the cell culture medium can also lead to inconsistent results.[5]
-
Protein Quality: Ensure that your target protein and the E3 ligase are correctly folded, pure, and active. Techniques such as Dynamic Light Scattering (DLS) can be used to check for protein aggregation.
-
Cell Line Health and Suitability: Use cells within a consistent passage number range and ensure they are healthy. Verify the expression levels of your target protein and the E3 ligase recruited by this compound in your chosen cell line via Western blotting or qPCR.
Q3: How can I confirm that my PROTAC is entering the cells and engaging the target protein?
Poor cell permeability is a common issue with large PROTAC molecules. Target engagement can be confirmed using several methods:
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of the target protein in the presence of the PROTAC. An increase in the melting temperature of the protein suggests that the PROTAC is binding to it.
-
NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of the PROTAC to the target protein and the E3 ligase in real-time.
Q4: I have confirmed target engagement, but I still don't see any protein degradation. What is the next troubleshooting step?
If target engagement is confirmed, the next step is to investigate the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase). A stable and productive ternary complex is essential for ubiquitination and subsequent degradation.
-
Co-immunoprecipitation (Co-IP): This technique can qualitatively confirm the formation of the ternary complex within a cellular environment.
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) can provide quantitative data on the binding affinities and kinetics of the interactions between the three components.
Q5: What is the "hook effect" and how can it affect my degradation results?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because at very high concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, forming binary complexes that prevent the formation of the productive ternary complex. To mitigate this, it is important to perform a dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration for maximal degradation (Dmax) and the half-maximal degradation concentration (DC50).
Troubleshooting Guides
Problem: No or Inconsistent Protein Degradation
If you are observing a lack of protein degradation, follow this troubleshooting workflow:
Problem: Suspected Off-Target Effects
Off-target effects can manifest as unintended protein degradation or cellular toxicity.
Data Presentation
The efficacy of a PROTAC is often determined by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. Below is a sample data table for comparing the performance of different PROTACs.
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC-A | Target X | Cell Line 1 | 15 | 90 | Fictional Data |
| PROTAC-B | Target X | Cell Line 1 | 50 | 85 | Fictional Data |
| PROTAC-A | Target X | Cell Line 2 | 100 | 70 | Fictional Data |
| PROTAC-B | Target X | Cell Line 2 | 250 | 65 | Fictional Data |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is used to quantify the levels of the target protein after treatment with the PROTAC.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by size on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a secondary antibody and visualize the bands using a chemiluminescence imaging system.
Protocol 2: Co-immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to detect the interaction between the target protein and the E3 ligase in the presence of the PROTAC.
-
Cell Treatment and Lysis: Treat cells with the PROTAC or a vehicle control. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for the target protein or the E3 ligase.
-
Pull-down: Use protein A/G beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the bound proteins.
-
Western Blot Analysis: Analyze the eluate by Western blot for the presence of the target protein, the E3 ligase, and other components of the complex.
Protocol 3: In-Cell Ubiquitination Assay
This assay determines if the target protein is being ubiquitinated in the presence of the PROTAC.
-
Cell Treatment: Treat cells with the PROTAC, a proteasome inhibitor (e.g., MG132) as a positive control, and a vehicle control.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein.
-
Western Blot Analysis: Perform a Western blot on the immunoprecipitated samples and probe with an antibody that recognizes ubiquitin. An increase in the ubiquitin signal in the PROTAC-treated sample indicates successful ubiquitination of the target protein.
Signaling Pathway Visualization
The following diagram illustrates the general mechanism of action for a PROTAC utilizing an E3 ligase ligand.
References
Technical Support Center: Optimizing PROTAC Linker Length
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of linker length for E3 Ligase Ligand 10 Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (Protein of Interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] The linker's primary function is to bridge the POI and the E3 ligase, positioning them to form a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[3][4] This proximity is crucial for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[1] The linker is not just a passive spacer but an active component that influences the orientation and stability of this ternary complex.
Q2: Why is linker length a critical parameter for PROTAC efficacy?
The length of the linker is a critical determinant of PROTAC efficacy because it dictates the distance and geometry between the target protein and the E3 ligase. An optimal linker length is essential for the formation of a stable ternary complex.
-
If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.
-
If the linker is too long, it can lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination because the target's lysine residues are not held in a productive position.
Therefore, fine-tuning the linker length is a crucial step in developing a potent PROTAC.
Q3: What are the most common types of linkers used in PROTAC design?
The most frequently used linkers in PROTAC design are flexible chains, such as polyethylene glycol (PEG) and alkyl chains of varying lengths. These are popular due to their flexibility, which can accommodate the formation of a productive ternary complex. More rigid linkers incorporating structures like piperazine, piperidine, or triazole rings are also employed to reduce conformational flexibility and improve physicochemical properties.
Q4: How does linker composition, beyond just length, impact PROTAC performance?
Linker composition significantly influences a PROTAC's solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic elements like PEG can improve solubility. The chemical nature of the linker also affects the conformational dynamics and stability of the ternary complex, which is essential for degradation efficiency. Even subtle changes in linker composition, rigidity, or polarity can dramatically affect both degradation efficacy and drug-like properties.
PROTAC Mechanism and Optimization Workflow
The diagrams below illustrate the fundamental mechanism of PROTACs and the general workflow for optimizing linker length.
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to the target and E3 ligase, but I don't see significant target degradation. What's wrong?
This is a common issue that often points to problems with ternary complex formation.
-
Possible Cause: Suboptimal Linker Length. Even with strong binary affinities, the linker may not be the correct length to allow for a stable and productive ternary complex. A linker that is too short can cause steric hindrance, while one that is too long or flexible may lead to non-productive binding.
-
Solution: The most direct approach is to synthesize and test a library of PROTACs with systematically varied linker lengths. Even minor changes can have a major impact on degradation. It is also beneficial to directly evaluate ternary complex formation using biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Possible Cause: Unfavorable Ternary Complex Conformation. The linker might orient the target protein in a way that the lysine residues needed for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.
-
Solution: Consider altering the linker's attachment point on either the target ligand or the E3 ligand. The exit vector is crucial for the geometry of the ternary complex. Additionally, modifying the linker's composition to be more rigid can help pre-organize the PROTAC into a more productive conformation.
-
Possible Cause: Poor Cell Permeability. The physicochemical properties of the PROTAC, heavily influenced by the linker, may prevent it from reaching its intracellular target at sufficient concentrations.
-
Solution: Assess the cell permeability of your PROTACs. Modifications to the linker to improve properties, such as reducing hydrogen bond donors or minimizing polar surface area, can enhance cellular uptake.
Problem 2: I am observing a "hook effect," where degradation efficiency decreases at higher PROTAC concentrations. How can I address this?
The "hook effect" is an inherent characteristic of the PROTAC mechanism, occurring when high concentrations favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex.
-
Solution 1: Enhance Ternary Complex Cooperativity. A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can mitigate the hook effect. This is an empirical process that requires testing different linker designs.
-
Solution 2: Modify Linker Flexibility. A more rigid linker can reduce the entropic penalty of forming the ternary complex, potentially making it more stable and less prone to the hook effect.
-
Solution 3: Test a Wide Concentration Range. It is crucial to test your PROTACs over a broad dose-response curve to accurately determine the optimal concentration window for degradation and to characterize the hook effect.
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically. The tables below summarize data from studies illustrating this principle.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Compound | Linker Type | Linker Length (atoms) | ERα Degradation Efficacy |
| 11 | PEG-based | 9 | Moderate |
| 12 | PEG-based | 12 | Good |
| 13 | PEG-based | 16 | Optimal |
| 14 | PEG-based | 19 | Reduced |
| 15 | PEG-based | 21 | Low |
| (Data is illustrative of the trend observed where a 16-atom linker was found to be superior for ER degradation). |
Table 2: Linker Length Optimization for BRD4 Degradation
| PROTAC Series | Linker Type | Linker Length | DC50 (nM) | Dmax (%) |
| Series A | PEG | 2 units | >1000 | <20 |
| Series A | PEG | 3 units | 50 | ~90 |
| Series A | PEG | 4 units | 5 | >95 |
| Series A | PEG | 5 units | 25 | ~90 |
| Series B | Alkyl | 8 carbons | 150 | ~60 |
| Series B | Alkyl | 10 carbons | 20 | >90 |
| Series B | Alkyl | 12 carbons | 80 | ~75 |
| (Note: Data is hypothetical and for illustrative purposes only, based on general findings that a "sweet spot" for linker length often emerges during optimization). |
Experimental Protocols
Protocol 1: Western Blot Analysis for Protein Degradation
This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7 for ERα) in 6-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations for each PROTAC linker variant for a specified duration (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein.
-
Probe with a loading control antibody (e.g., GAPDH, β-actin) to normalize the data.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control to determine the extent of degradation.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR can be used to directly measure the formation and stability of the POI-PROTAC-E3 ternary complex.
-
Chip Preparation:
-
Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.
-
-
Binary Interaction Analysis:
-
Inject the PROTAC at various concentrations over the chip surface to measure the kinetics (kon, koff) and affinity (KD) of the binary PROTAC-E3 ligase interaction.
-
Separately, inject the target protein to confirm it does not bind to the immobilized E3 ligase.
-
-
Ternary Complex Analysis:
-
Inject a solution containing a fixed, saturating concentration of the PROTAC pre-incubated with varying concentrations of the target protein over the E3 ligase-functionalized surface.
-
An increase in the response units (RU) compared to the binary interaction (PROTAC alone) indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Analyze the binding sensorgrams to determine the kinetics and affinity of the ternary complex formation. This data can provide insights into the cooperativity of the system, which is influenced by the linker.
-
References
Technical Support Center: Enhancing Cell Permeability of E3 Ligase Ligand-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Proteolysis Targeting Chimeras (PROTACs), with a focus on those utilizing E3 ligase ligands.
Frequently Asked Questions (FAQs)
Q1: My PROTAC is potent in biochemical assays but shows low activity in cell-based assays. Could this be a permeability issue?
A: Yes, a significant drop in potency between biochemical and cellular assays is a strong indicator of poor cell permeability.[1] PROTACs are large molecules, often exceeding the parameters of Lipinski's "Rule of Five," which can hinder their ability to cross the cell membrane and reach their intracellular targets.[1] Even with high binding affinity for the target protein and the E3 ligase, insufficient intracellular concentration will lead to ineffective protein degradation.[1]
Q2: What are the key physicochemical properties of a PROTAC that govern its cell permeability?
A: Several physicochemical properties are critical for a PROTAC's ability to permeate cells. Key factors include:
-
Molecular Weight (MW): PROTACs typically have high molecular weights (often >800 Da), which can negatively impact their passive diffusion across the cell membrane.[1][2]
-
Polar Surface Area (PSA): A large PSA is common in PROTACs and can limit their ability to traverse the lipid bilayer of the cell membrane.
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can reduce permeability. Strategies such as replacing amide bonds with esters can lower the HBD count and improve permeability.
-
Lipophilicity (LogP): An optimal LogP is crucial. While some lipophilicity is necessary to enter the cell membrane, excessively high LogP can lead to poor aqueous solubility or getting trapped within the membrane.
-
Conformational Flexibility and Intramolecular Hydrogen Bonding (IMHB): The ability of a PROTAC to adopt a more compact, folded conformation through intramolecular hydrogen bonds can mask polar groups, reduce the effective size and polarity, and thereby enhance cell permeability.
Q3: What are the current strategies to improve the cell permeability of PROTACs?
A: Several rational design strategies can be employed to enhance the cell permeability of PROTACs:
-
Linker Optimization: The linker is a key modifiable component. Replacing flexible polyethylene glycol (PEG) linkers with more rigid alkyl or cyclic structures can improve permeability.
-
Introduction of Intramolecular Hydrogen Bonds: Designing the PROTAC to form internal hydrogen bonds can lead to a more "ball-like" structure, which is more conducive to passing through the cell membrane compared to a linear, "strip-type" molecule.
-
Prodrug Strategy: This approach involves masking polar functional groups with lipophilic moieties that are cleaved by intracellular enzymes, releasing the active PROTAC inside the cell.
-
"In-cell Click-formed Proteolysis Targeting Chimeras" (CLIPTACs): This strategy involves synthesizing the PROTAC intracellularly from two smaller, more cell-permeable precursors. One precursor is tagged with a trans-cyclo-octene (TCO) and targets the protein of interest, while the other is tagged with a tetrazine and recruits the E3 ligase. These two molecules then undergo a bio-orthogonal click reaction inside the cell to form the active PROTAC.
-
Antibody-PROTAC Conjugates (Ab-PROTACs): For targeted delivery, PROTACs can be conjugated to antibodies that recognize specific cell surface receptors, particularly on cancer cells.
-
E3 Ligase Ligand Modification: Utilizing smaller, more "drug-like" E3 ligase ligands can reduce the overall molecular weight and polarity of the PROTAC.
Troubleshooting Guide
Issue: Low intracellular concentration of PROTAC despite good in vitro binding.
| Potential Cause | Troubleshooting Steps |
| High Molecular Weight and Polarity | 1. Re-evaluate Linker: Shorten the linker or replace flexible linkers (e.g., PEG) with more rigid aliphatic or cyclic linkers. 2. Modify Functional Groups: Replace amide bonds with esters to reduce the number of hydrogen bond donors. 3. Explore Prodrugs: Mask polar groups with lipophilic moieties that can be cleaved intracellularly. |
| Suboptimal Lipophilicity | 1. Measure LogP: Experimentally determine the LogP of your PROTAC. 2. Adjust Lipophilicity: Systematically modify the PROTAC structure to achieve a more optimal LogP. Inserting basic nitrogen into aromatic rings or alkyl linkers has been shown to be beneficial. |
| Active Efflux by Transporters | 1. Perform Caco-2 Assay: This assay can determine if your PROTAC is a substrate for efflux pumps. 2. Co-administration with Efflux Inhibitors: In experimental settings, co-dosing with known efflux pump inhibitors can confirm this mechanism. 3. Structural Modification: Alter the PROTAC structure to reduce its recognition by efflux transporters. |
| Extended, Non-permeable Conformation | 1. Promote Intramolecular Hydrogen Bonding: Introduce functional groups that can form intramolecular hydrogen bonds to encourage a more compact conformation. 2. Computational Modeling: Use molecular modeling to predict the conformational preferences of your PROTAC in different solvent environments. |
Quantitative Data Summary
The following table summarizes representative quantitative data for PROTAC permeability from various assays. These values can serve as a benchmark for your own experimental results.
| PROTAC/Component | Assay Type | Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio | Reference |
| Hypothetical PROTAC 1 | PAMPA | 0.5 (Low) | N/A | |
| Hypothetical PROTAC 2 (Optimized Linker) | PAMPA | 2.5 (Moderate) | N/A | |
| AR PROTAC 14 (Cereblon Ligand) | Caco-2 | 1.7 | 8.4 | |
| AR PROTAC 20d (VHL Ligand) | Caco-2 | < 0.8 | > 12 | |
| VHL-based PROTACs (General Range) | PAMPA | 0.002 - 0.6 | N/A | |
| More Permeable Small Molecules (for comparison) | PAMPA | ≥ 5 | N/A |
Key Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput, cell-free assay that models passive transcellular permeability.
Principle: The PAMPA assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
Methodology:
-
Prepare Acceptor Plate: Add 200 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate.
-
Coat Filter Membrane: Carefully pipette 5 µL of a phospholipid solution (e.g., phosphatidylcholine in dodecane) onto the filter of each well in the donor plate. Allow it to impregnate the filter for at least 5 minutes.
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute into PBS (pH 7.4) to the final desired concentration. The final DMSO concentration should be kept low (<1%).
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate. Place the donor plate into the acceptor plate.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (V_A / (Area x Time)) x -ln(1 - [drug]_acceptor / [drug]_equilibrium)
Where V_A is the volume of the acceptor well, Area is the area of the filter, and Time is the incubation time.
Caco-2 Permeability Assay
This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, providing a more comprehensive assessment of permeability.
Principle: Caco-2 cells form a polarized monolayer with tight junctions, allowing for the measurement of both passive diffusion and active transport, including efflux. Permeability is assessed in two directions: apical to basolateral (A to B) for absorption and basolateral to apical (B to A) for efflux.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a monolayer.
-
Monolayer Integrity Check: Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare Transport Buffer: Use a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) at pH 7.4.
-
Prepare Dosing Solutions: Dissolve the test PROTAC in the transport buffer.
-
Permeability Measurement (A to B):
-
Add the dosing solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from both the donor and receiver compartments at the end of the incubation.
-
-
Permeability Measurement (B to A):
-
Add the dosing solution to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.
-
Incubate and collect samples as described for the A to B measurement.
-
-
Sample Analysis: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp for both A to B and B to A directions. The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.
Visualizations
Caption: General mechanism of action for PROTAC-mediated protein degradation.
Caption: The "in-cell click-formed" (CLIPTAC) strategy for PROTAC synthesis.
Caption: Experimental workflows for PAMPA and Caco-2 permeability assays.
References
PROTAC Technical Support Center: Troubleshooting Ternary Complex Formation
Welcome to the Technical Support Center for PROTAC development. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during PROTAC-mediated ternary complex formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and a troubleshooting guide for when your E3 Ligase Ligand 10 PROTAC is not forming a ternary complex.
Q1: I am not observing any evidence of ternary complex formation. What are the initial checks I should perform?
A1: When ternary complex formation is not observed, it's crucial to systematically validate each component of your experimental system.
-
Protein Integrity and Activity:
-
Purity and Folding: Confirm the purity of your target protein and E3 ligase using SDS-PAGE. Ensure the proteins are correctly folded and not aggregated using techniques like Dynamic Light Scattering (DLS).
-
Activity: Verify that both the target protein and the E3 ligase are active through appropriate functional assays.
-
-
PROTAC Integrity:
-
Purity and Structure: Confirm the chemical purity and structural integrity of your PROTAC molecule using methods like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Binary Interactions: Before expecting a ternary complex, it is essential to confirm that your PROTAC can bind to the target protein and the E3 ligase independently.[1] Use biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure these binary interactions.
Q2: My PROTAC binds to both the target protein and the E3 ligase in binary assays, but still doesn't form a ternary complex. What are the likely reasons?
A2: This is a common challenge in PROTAC development. The formation of a stable ternary complex is not guaranteed even with efficient binary binders. Several factors could be at play:
-
Linker Issues: The linker is a critical determinant of PROTAC efficacy.[2]
-
Length: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[3] Conversely, a linker that is too long can lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.[3]
-
Composition and Rigidity: The chemical makeup of the linker influences its flexibility. A highly flexible linker might not sufficiently restrict the proteins in a productive orientation, while a very rigid linker might prevent the necessary conformational adjustments for complex formation.[4]
-
-
Negative Cooperativity: Cooperativity (α) is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein.
-
Positive Cooperativity (α > 1): The binding of the first protein increases the affinity for the second, stabilizing the ternary complex.
-
Negative Cooperativity (α < 1): The binding of the first protein decreases the affinity for the second, making ternary complex formation less favorable than the formation of binary complexes. Your PROTAC might be exhibiting negative cooperativity.
-
-
Steric Hindrance: The exit vectors chosen for attaching the linker to the target and E3 ligase ligands are crucial. An unfavorable attachment point can lead to steric clashes between the proteins when they are brought together by the PROTAC.
Q3: I observe a "hook effect" in my experiments. What is it and how can I address it?
A3: The "hook effect" is a paradoxical decrease in target degradation at high PROTAC concentrations. This occurs because at high concentrations, the PROTAC is more likely to form separate binary complexes with the target protein and the E3 ligase, which are non-productive for degradation, rather than the productive ternary complex.
To address the hook effect:
-
Titrate Your PROTAC: Perform a wide dose-response experiment to identify the optimal concentration range for ternary complex formation and subsequent degradation.
-
Enhance Cooperativity: Redesigning the PROTAC linker to promote favorable protein-protein interactions can increase positive cooperativity and stabilize the ternary complex, potentially mitigating the hook effect.
Troubleshooting Common Experimental Issues
| Observed Problem | Potential Cause | Recommended Solution |
| No ternary complex formation detected by SPR | 1. Inactive protein (ligand or analyte).2. Steric hindrance due to immobilization strategy.3. Incorrect buffer conditions. | 1. Verify protein activity and integrity.2. Try alternative immobilization strategies (e.g., tag-based capture vs. amine coupling).3. Optimize buffer pH, salt concentration, and additives. |
| Weak or no signal in ITC | 1. Low binding affinity.2. Incorrect protein or ligand concentrations.3. Mismatched buffers between syringe and cell. | 1. Increase protein and/or ligand concentrations if possible.2. Accurately determine protein and ligand concentrations.3. Ensure identical buffer composition in the syringe and cell (after accounting for dilution). |
| No FRET signal observed | 1. Fluorophores are too far apart (>10 nm).2. Incorrect labeling of proteins.3. Low expression or instability of fluorescently tagged proteins. | 1. Re-evaluate linker length and attachment points.2. Confirm successful and site-specific labeling of proteins.3. Verify expression and stability of fusion proteins via Western Blot. |
| No pull-down of the third component in co-IP | 1. Weak or transient interaction.2. Lysis buffer is too stringent and disrupts the complex.3. Insufficient amount of starting material. | 1. Cross-link proteins before lysis (if appropriate for the research question).2. Use a milder lysis buffer (e.g., without harsh detergents).3. Increase the amount of cell lysate used for the immunoprecipitation. |
| No thermal shift observed in CETSA | 1. The PROTAC does not sufficiently stabilize the target protein upon binding.2. The target protein is intrinsically very stable or unstable. | 1. This may indicate a weak or transient interaction in the cellular environment.2. Optimize the heat challenge temperature range for your specific target. |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To measure the kinetics and affinity of binary and ternary complex formation in real-time.
Methodology:
-
Immobilization:
-
Immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface. Amine coupling or tag-based capture (e.g., His-tag to an NTA chip) can be used.
-
-
Binary Interaction Analysis (PROTAC with E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the binary interaction.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
Fit the sensorgrams to determine the kinetic parameters for ternary complex formation.
-
-
Cooperativity Calculation:
-
The cooperativity factor (α) can be calculated as the ratio of the binary KD (PROTAC to E3 ligase) to the ternary KD.
-
α = KD (binary) / KD (ternary)
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
Objective: To determine the thermodynamic parameters (affinity, enthalpy, entropy, and stoichiometry) of binding.
Methodology:
-
Sample Preparation:
-
Dialyze the target protein, E3 ligase, and PROTAC into the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of all components.
-
-
Binary Titration (PROTAC into E3 Ligase):
-
Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM).
-
Fill the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the E3 ligase.
-
Perform the titration and analyze the data to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
-
-
Ternary Titration:
-
To measure the binding of the PROTAC to the pre-formed E3 ligase-target protein complex, saturate the E3 ligase with the target protein in the ITC cell.
-
Titrate the PROTAC into this pre-formed binary complex solution.
-
Data analysis will yield the thermodynamic parameters for ternary complex formation.
-
In Vitro Pull-Down Assay
Objective: To qualitatively or semi-quantitatively assess the formation of the ternary complex.
Methodology:
-
Protein Tagging: One of the proteins (e.g., the E3 ligase) should have an affinity tag (e.g., His-tag, GST-tag).
-
Complex Formation:
-
In a microcentrifuge tube, incubate the tagged E3 ligase, the untagged target protein, and the PROTAC at various concentrations.
-
Include controls with no PROTAC and with only two of the three components.
-
-
Pull-Down:
-
Add affinity beads corresponding to the tag on the E3 ligase (e.g., Ni-NTA agarose for His-tagged protein).
-
Incubate to allow the tagged protein (and any interacting partners) to bind to the beads.
-
-
Washing: Wash the beads several times with a suitable buffer to remove non-specific binders.
-
Elution and Detection:
-
Elute the proteins from the beads.
-
Analyze the eluate by SDS-PAGE and Western blotting, probing for the presence of the target protein. The presence of the target protein in the eluate indicates the formation of a ternary complex.
-
Visualizing PROTAC Concepts
PROTAC Mechanism of Action
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Troubleshooting Workflow for Ternary Complex Formation
Caption: A logical workflow for troubleshooting failed ternary complex formation.
Cooperativity in PROTAC Action
Caption: The influence of positive and negative cooperativity on ternary complex stability.
References
Reducing cytotoxicity of E3 Ligase Ligand 10 in cellular assays.
Welcome to the technical support center for LIGAND-10, a novel E3 ligase ligand. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing LIGAND-10 in cellular assays while minimizing potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for LIGAND-10?
A1: LIGAND-10 is a small molecule designed to bind to an E3 ubiquitin ligase, facilitating the formation of a ternary complex between the E3 ligase and a target protein of interest (POI) when incorporated into a Proteolysis-Targeting Chimera (PROTAC). This proximity induces the ubiquitination and subsequent proteasomal degradation of the POI.
Q2: We are observing significant cytotoxicity in our cell line upon treatment with our LIGAND-10-based PROTAC. What are the potential causes?
A2: High cytotoxicity can stem from several factors:
-
High Compound Concentration: The concentration of the PROTAC may be too high, leading to off-target effects or exaggerated on-target toxicity.
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Target-Related Toxicity: Degradation of the target protein itself may be inducing a cytotoxic phenotype.
-
Off-Target Effects: The PROTAC may be inducing the degradation of other essential proteins.
-
Instability of the Compound: Degradation of the compound in the culture medium can lead to the formation of toxic byproducts.
Q3: How can I reduce the cytotoxicity of my LIGAND-10-based PROTAC in my cellular assay?
A3: Several strategies can be employed to mitigate cytotoxicity:
-
Optimize Concentration: Perform a dose-response experiment to identify the lowest effective concentration that induces target degradation with minimal impact on cell viability.
-
Control for Solvent Effects: Always include a vehicle control with the same final concentration of the solvent to assess its contribution to cytotoxicity.[1] Ensure the final solvent concentration is kept low (typically ≤0.5%).[1]
-
Time-Course Experiment: Reduce the incubation time to the minimum required to observe the desired effect.
-
Use a Negative Control: Synthesize a negative control PROTAC, for instance, with an inactive enantiomer of the E3 ligase ligand, to distinguish between VHL-dependent and -independent kinase degradation events.[2]
-
Select a More Robust Cell Line: If the observed toxicity is cell-type specific, consider using a less sensitive cell line for initial experiments.[1]
Q4: What is the "hook effect" and how does it relate to LIGAND-10-based PROTACs?
A4: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the extent of target degradation decreases at very high PROTAC concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (Target-PROTAC-E3 ligase) required for degradation. If you observe a hook effect, it is a good indicator that the degradation is PROTAC-mediated.
Troubleshooting Guide
Issue 1: High Cytotoxicity Observed at All Tested Concentrations
| Possible Cause | Recommended Solution | Expected Outcome |
| Inherent toxicity of the PROTAC molecule | Perform a cytotoxicity assay with LIGAND-10 alone and the target-binding ligand alone to determine if the toxicity is inherent to one of the components. | Identification of the source of toxicity. |
| Off-target effects | Screen the PROTAC against a panel of known toxicity-related targets. Use a structurally unrelated inhibitor for the same target to see if the toxic phenotype is replicated.[1] | Identification of potential off-target interactions that may be responsible for the cytotoxicity. |
| Cell line hypersensitivity | Test the PROTAC in a different, more robust cell line. Compare toxicity profiles across various cell types. | Understanding if the observed toxicity is cell-type specific. |
Issue 2: Inconsistent or Irreproducible Cytotoxicity Results
| Possible Cause | Recommended Solution | Expected Outcome |
| Variability in cell culture conditions | Standardize cell passage number, seeding density, and media components for all experiments. | Increased reproducibility of experimental results. |
| Compound degradation | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store aliquots at -80°C and protect from light if necessary. | Consistent compound potency across experiments. |
| Compound precipitation | Visually inspect stock solutions and final dilutions in media for any signs of precipitation. Determine the compound's solubility in your culture medium. | Ensuring the compound is fully dissolved and the effective concentration is accurate. |
Quantitative Data Summary
Table 1: Mock Cytotoxicity Profile of LIGAND-10-Based PROTAC (PROTAC-A) in Various Cell Lines
| Cell Line | CC50 (µM) after 48h |
| HEK293T | > 50 |
| HeLa | 25.3 |
| Jurkat | 5.8 |
| MCF-7 | 32.1 |
CC50: 50% cytotoxic concentration
Table 2: Mock Dose-Response Relationship of PROTAC-A on Target Protein Degradation and Cell Viability
| PROTAC-A Conc. (µM) | Target Degradation (%) in HeLa cells (24h) | Cell Viability (%) in HeLa cells (48h) |
| 0.01 | 15 | 98 |
| 0.1 | 65 | 95 |
| 1 | 92 | 85 |
| 10 | 88 (Hook Effect) | 60 |
| 25 | 75 (Hook Effect) | 50 |
| 50 | 60 (Hook Effect) | 30 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the use of a standard MTT assay to determine the cytotoxic concentration of a compound.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
LIGAND-10 based PROTAC stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of your PROTAC in complete culture medium. A common starting point is a broad range from 100 µM to 1 nM. Also, prepare a vehicle control with the same final concentrations of the solvent.
-
Treatment: Remove the old medium from the cells and add the medium containing the different PROTAC concentrations and vehicle controls. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the CC50 value.
Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay
This protocol measures caspase-3 and -7 activities, which are key indicators of apoptosis.
Materials:
-
White-walled 96-well plates
-
Your cell line of interest
-
Complete culture medium
-
LIGAND-10 based PROTAC stock solution
-
Caspase-Glo® 3/7 Reagent
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a predetermined density.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC and vehicle controls as described in the MTT assay protocol. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate for the desired time period.
-
Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add the reagent to each well.
-
Incubation: Mix the plate on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to assess the induction of apoptosis.
Visualizations
Caption: General mechanism of action for a LIGAND-10 based PROTAC.
Caption: Troubleshooting workflow for high cytotoxicity.
Caption: Experimental workflow for assessing cytotoxicity.
References
Technical Support Center: Troubleshooting PROTAC Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on handling inconsistent results and other common challenges encountered during PROTAC (Proteolysis Targeting Chimera) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent or no target protein degradation?
A1: Several factors can lead to a lack of, or variability in, target protein degradation. These include:
-
Cell Line Variability: Expression levels of the target protein and the recruited E3 ligase (e.g., Cereblon or VHL) can differ significantly between cell lines.[1]
-
Suboptimal PROTAC Concentration: PROTACs can exhibit a "hook effect," where high concentrations lead to the formation of unproductive binary complexes instead of the required ternary complex, reducing degradation efficiency.[1][2][3][4]
-
Incorrect Incubation Time: The kinetics of PROTAC-mediated degradation can vary, and the chosen timepoint may not be optimal for observing maximal degradation.
-
Poor Cell Permeability: Due to their larger size, PROTACs may struggle to cross the cell membrane to reach their intracellular target.
-
Compound Instability or Solubility: The PROTAC may be unstable or precipitate in the cell culture media, reducing its effective concentration.
-
Lack of Target or E3 Ligase Engagement: The PROTAC may not be effectively binding to the target protein or the E3 ligase within the cellular environment.
Q2: What is the "hook effect" and how can I mitigate it?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because excessive PROTAC molecules are more likely to form separate binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target-PROTAC-E3 Ligase) necessary for degradation.
To mitigate the hook effect:
-
Perform a Wide Dose-Response Curve: Test a broad range of PROTAC concentrations to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.
-
Test Lower Concentrations: Focus on nanomolar to low micromolar ranges to find the "sweet spot" for maximal degradation.
-
Enhance Ternary Complex Cooperativity: Designing PROTACs that promote stable ternary complex formation can reduce the hook effect.
-
Biophysical Assays: Use assays like TR-FRET or SPR to measure ternary complex formation and correlate it with the degradation profile.
Q3: How can I determine if my PROTAC is engaging the target and E3 ligase in cells?
A3: Several assays can confirm target and E3 ligase engagement within a cellular context:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target protein stabilization upon ligand binding.
-
NanoBRET™ Assay: This proximity-based assay measures the interaction between the PROTAC, a NanoLuc® fusion of the target protein, and a fluorescently labeled E3 ligase tracer in live cells.
-
Co-immunoprecipitation (Co-IP): This technique can be used to pull down the target protein or E3 ligase and detect the presence of the other components of the ternary complex.
Q4: My Western blot results are inconsistent. What should I check?
A4: Inconsistent Western blot results can be due to several technical factors:
-
Poor Antibody Quality: Use a validated, high-quality primary antibody specific for the target protein.
-
Inconsistent Protein Loading: Always use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Inefficient Protein Transfer: Optimize transfer conditions to ensure complete transfer of proteins to the membrane.
-
Variable Cell Seeding Density: Ensure consistent cell numbers are seeded for each experimental condition.
Q5: What are off-target effects and how can I investigate them?
A5: Off-target effects occur when a PROTAC degrades proteins other than the intended target. This can be caused by the warhead or the E3 ligase binder having affinity for other proteins. To investigate off-target effects:
-
Global Proteomics: Use mass spectrometry-based proteomics to compare protein abundance in PROTAC-treated versus control-treated cells. This is an unbiased way to identify unintended protein degradation.
-
Inactive Controls: Use a structurally similar but inactive version of your PROTAC (e.g., an epimer that doesn't bind the E3 ligase) to distinguish between specific degradation and other cellular effects.
-
Orthogonal Validation: Validate potential off-targets identified through proteomics using methods like Western blotting.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter.
Issue 1: No or Weak Target Degradation
If you observe minimal or no degradation of your target protein, follow this troubleshooting workflow.
Caption: A logical workflow for troubleshooting a lack of PROTAC activity.
| Step | Action | Rationale | Recommended Assay |
| 1 | Confirm Target & E3 Ligase Expression | The target protein and the specific E3 ligase recruited by the PROTAC must be present in the chosen cell line. | Western Blot, qPCR |
| 2 | Optimize PROTAC Concentration | PROTACs often have a narrow optimal concentration range and can exhibit the "hook effect" at high concentrations. | Dose-response experiment (e.g., 0.1 nM to 10 µM) |
| 3 | Optimize Incubation Time | Degradation kinetics vary; the optimal time for maximal degradation needs to be determined empirically. | Time-course experiment (e.g., 2, 4, 8, 12, 24 hours) |
| 4 | Assess Cell Permeability | PROTACs are large molecules and may not efficiently cross the cell membrane. | Cellular Thermal Shift Assay (CETSA), NanoBRET™ |
| 5 | Check Compound Stability & Solubility | The PROTAC may degrade or precipitate in the experimental conditions, reducing its availability. | LC-MS analysis of media over time |
| 6 | Verify Ternary Complex Formation | The formation of a stable ternary complex is a prerequisite for degradation. | TR-FRET, AlphaLISA, Co-immunoprecipitation |
Issue 2: High Variability Between Replicates
High variability can obscure real biological effects. Use this guide to identify and resolve sources of inconsistency.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Culture | Standardize cell seeding density, passage number, and confluency at the time of treatment. | Variations in cell state can affect protein expression and drug response. |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of solutions. Consider using a digital dispenser for compound addition. | Inaccurate dispensing of compounds or reagents is a common source of variability. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation. | Evaporation can alter compound concentrations in the outer wells, leading to inconsistent results. |
| Inconsistent Sample Processing | Ensure uniform lysis procedures and consistent incubation times for all samples. | Differences in sample handling can introduce variability in protein extraction and stability. |
| Instrument Performance | Perform regular quality control checks on plate readers, mass spectrometers, and imaging systems. | Instrument drift or malfunction can lead to inconsistent data acquisition. |
Experimental Protocols & Data Presentation
PROTAC Signaling Pathway
The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Protocol: Western Blot for Protein Degradation
This protocol details how to quantify changes in target protein levels following PROTAC treatment.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a validated primary antibody for the target protein and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and image the blot.
-
Perform densitometry analysis to quantify the relative protein levels, normalizing the target protein signal to the loading control signal.
-
Data Presentation: Degradation Parameters
Summarize your dose-response data to determine key degradation parameters.
| Compound | DC₅₀ (nM) | Dₘₐₓ (%) | Notes |
| PROTAC-A | 15 | 95 | Exhibits potent and complete degradation. |
| PROTAC-B | 120 | 65 | Moderate potency and incomplete degradation. |
| PROTAC-C | >1000 | <10 | Inactive at concentrations tested. |
| Inactive Control | >10000 | 0 | Essential control showing no degradation. |
-
DC₅₀: The concentration of PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ: The maximum percentage of degradation observed.
Protocol: TR-FRET Assay for Ternary Complex Formation
This biophysical assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.
-
Reagent Preparation:
-
Prepare a serial dilution of the PROTAC in the appropriate assay buffer.
-
Prepare a solution containing tagged recombinant target protein (e.g., His-tagged) and tagged E3 ligase complex (e.g., GST-tagged) in assay buffer.
-
Prepare TR-FRET donor (e.g., anti-His-Terbium) and acceptor (e.g., anti-GST-d2) reagents.
-
-
Assay Procedure:
-
In a low-volume 384-well plate, add the PROTAC dilutions.
-
Add the fixed concentration of the tagged target protein and E3 ligase mixture to each well.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
Add the TR-FRET donor and acceptor reagents.
-
Incubate to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a TR-FRET enabled plate reader.
-
Calculate the FRET ratio and plot it as a function of PROTAC concentration. An increase in the FRET signal indicates the formation of the ternary complex.
-
References
Technical Support Center: Optimizing E3 Ligase Ligands for Improved PROTAC Efficacy
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing E3 ligase ligands for enhanced Proteolysis Targeting Chimera (PROTAC) efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the role of an E3 ligase ligand in a PROTAC?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[1] The E3 ligase ligand is crucial as it hijacks the cell's natural ubiquitin-proteasome system.[1] By recruiting an E3 ligase, the PROTAC brings the ligase into close proximity with the target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2]
Q2: My PROTAC shows low or no degradation of the target protein. What are the possible causes related to the E3 ligase ligand?
A2: Low degradation efficacy can stem from several factors related to the E3 ligase and its ligand:
-
Low Endogenous E3 Ligase Expression: The recruited E3 ligase may not be sufficiently present in your cellular model.[3] E3 ligase expression can be tissue-specific and vary significantly between cell lines.
-
Poor Binding Affinity: The E3 ligase ligand on your PROTAC may have a weak binding affinity for the E3 ligase, preventing the stable formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
-
Inefficient Ternary Complex Formation: Even with good binary binding, the overall PROTAC structure may not support the formation of a stable and productive ternary complex. The geometry of this complex is critical for efficient ubiquitination.
-
Incorrect E3 Ligase Choice: The selected E3 ligase may not be optimal for your target protein. The surface topology and accessibility of lysine residues on the target protein can favor one E3 ligase over another.
Q3: How can I troubleshoot low PROTAC efficacy due to E3 ligase issues?
A3: To address low efficacy, consider the following troubleshooting steps:
-
Quantify E3 Ligase Expression: Use techniques like Western Blotting or qPCR to confirm the expression level of the recruited E3 ligase in your cell line.
-
Select a Different Cell Line: If E3 ligase expression is low, switch to a cell line known to have higher expression levels.
-
Overexpress the E3 Ligase: Transiently or stably overexpressing the E3 ligase can increase its cellular concentration and potentially boost PROTAC activity.
-
Optimize the E3 Ligase Ligand: Modify the chemical structure of the E3 ligase ligand to improve its binding affinity.
-
Switch E3 Ligase: If optimization of the current system fails, consider redesigning the PROTAC to recruit a different E3 ligase, such as switching from a VHL-based recruiter to a CRBN-based one.
Q4: I'm observing a "hook effect" with my PROTAC. What does this mean and how can I mitigate it?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations, resulting in a bell-shaped dose-response curve. This occurs because at excessive concentrations, the PROTAC forms non-productive binary complexes (either with the target protein or the E3 ligase alone), which prevents the formation of the productive ternary complex required for degradation.
To mitigate the hook effect:
-
Extend the Dose-Response Range: Use a wider range of concentrations, especially lower ones, to accurately determine the optimal concentration for maximum degradation (Dmax) and the half-maximal degradation concentration (DC50).
-
Enhance Ternary Complex Cooperativity: Rational design of the PROTAC, particularly the linker, can introduce favorable protein-protein interactions between the target and the E3 ligase, stabilizing the ternary complex.
-
Assess Ternary Complex Formation Directly: Employ biophysical assays like AlphaLISA, SPR, or FRET to measure ternary complex formation at various PROTAC concentrations.
Q5: How do I choose the right E3 ligase for my PROTAC design?
A5: The choice of E3 ligase is a critical design consideration. While over 600 E3 ligases are known, only a few have been extensively used in PROTAC development, with CRBN and VHL being the most common.
Key factors to consider include:
-
E3 Ligase Expression Profile: Select an E3 ligase that is expressed in the target tissue or cell type. Tissue-specific E3 ligases can enhance the selectivity of the PROTAC.
-
Availability of High-Affinity Ligands: The existence of well-characterized, potent, and synthetically accessible ligands for the E3 ligase is a practical necessity.
-
Known Off-Target Effects: Be aware of the endogenous substrates of the chosen E3 ligase, as their degradation could lead to off-target effects. For instance, IMiD-based CRBN ligands can degrade neosubstrates like IKZF1/3.
-
Structural Information: The availability of crystal structures of the E3 ligase with its ligands can facilitate the rational design of the PROTAC.
Q6: My PROTAC has poor permeability and solubility. How can I improve these properties by modifying the E3 ligase ligand?
A6: Poor physicochemical properties are a common challenge for PROTACs due to their high molecular weight. While the linker is often a primary focus for optimization, modifications to the E3 ligase ligand can also improve druggability:
-
Introduce Polar Groups: Adding fluorine atoms to the aromatic rings of CRBN ligands has been shown to improve druggability.
-
Optimize Molecular Weight: While high affinity is important, excessively large E3 ligase ligands can negatively impact membrane permeability.
-
Form Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can reduce its polarity and size, facilitating cell permeability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| No or Weak Target Degradation | 1. Low endogenous expression of the recruited E3 ligase. 2. Weak binding affinity of the E3 ligase ligand. 3. Inefficient formation of a productive ternary complex. 4. Poor cell permeability or solubility of the PROTAC. | 1. Quantify E3 ligase expression (Western Blot, qPCR); switch to a high-expressing cell line or overexpress the E3 ligase. 2. Optimize the chemical structure of the E3 ligase ligand to improve affinity. 3. Redesign the PROTAC linker; perform biophysical assays to assess ternary complex formation. 4. Modify the PROTAC structure to improve physicochemical properties (e.g., add polar groups, optimize linker). |
| "Hook Effect" (Decreased Degradation at High Concentrations) | Formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) at high PROTAC concentrations. | 1. Perform a wider, more granular dose-response experiment to identify the optimal concentration. 2. Redesign the PROTAC to enhance ternary complex cooperativity. 3. Use biophysical assays (e.g., AlphaLISA, SPR) to directly measure ternary complex formation and correlate it with degradation. |
| Inconsistent Degradation Results Across Experiments | 1. Variability in E3 ligase expression between different cell lines or even different passages of the same cell line. 2. Instability of the PROTAC compound in cell culture media. | 1. Profile and normalize E3 ligase expression levels across all cell lines and passages used. 2. Assess the stability of the PROTAC in the experimental medium over time. |
| Off-Target Effects | 1. The PROTAC is degrading proteins other than the intended target. 2. The E3 ligase ligand itself has biological activity or causes degradation of its natural substrates. | 1. Use a more selective warhead for the target protein. 2. Modify the linker to alter the geometry of off-target ternary complexes. 3. Switch to a different E3 ligase with a different substrate profile. |
Quantitative Data Summary
Table 1: Degradation Potency of Various PROTACs
| PROTAC Name/ID | Target Protein | Recruited E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| ARV-110 | Androgen Receptor | CRBN | VCaP | 1 | 85 | |
| Compound 41 | Estrogen Receptor | CRBN | MCF-7 | 0.41 | Not Reported | |
| AC682 | Estrogen Receptor | CRBN | MCF-7 | 0.3 | Not Reported | |
| ARV-471 | Estrogen Receptor α | CRBN | MCF-7 | 1.8 | Not Reported | |
| VHL-based degrader 68 | EGFR L858R | VHL | HCC-827 | 5.0 | Not Reported | |
| VHL-based degrader 68 | EGFR L858R | VHL | H3255 | 3.3 | Not Reported | |
| CRBN-based degrader 69 | EGFR L858R | CRBN | HCC-827 | 11 | Not Reported | |
| CRBN-based degrader 69 | EGFR L858R | CRBN | H3255 | 25 | Not Reported | |
| PROTAC KRAS G12D degrader 1 | KRAS G12D | VHL | SNU-1 | 19.77 | >95 | |
| PROTAC KRAS G12D degrader 1 | KRAS G12D | VHL | AGS | 7.49 | 95 | |
| PROTAC FLT-3 degrader 5 | FLT3 | Not Specified | MV-4-11 | 0.25 | >95 |
Experimental Protocols
Protocol 1: Cellular Protein Degradation Assay (Western Blot)
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment and to determine DC50 and Dmax values.
Materials:
-
Cell line of interest
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blot equipment
-
Primary antibodies for the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with PBS and add lysis buffer. Incubate on ice to lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate with the primary antibody against the target protein.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Perform densitometry analysis to quantify band intensity. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control. Plot this against the PROTAC concentration to determine DC50 and Dmax.
-
Protocol 2: Ternary Complex Formation Assay (AlphaLISA)
This protocol describes a method to measure the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.
Materials:
-
Tagged recombinant target protein (e.g., GST-tagged)
-
Tagged recombinant E3 ligase complex (e.g., FLAG-tagged)
-
PROTAC of interest
-
AlphaLISA Donor and Acceptor beads (e.g., Anti-GST Acceptor beads and Anti-FLAG Donor beads)
-
Assay buffer
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Reagent Preparation: Prepare solutions of the tagged target protein, tagged E3 ligase, and a serial dilution of the PROTAC in the assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and varying concentrations of the PROTAC.
-
Incubation: Incubate the plate to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA Acceptor beads and incubate. Then, add the Donor beads and incubate in the dark.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is typically observed, indicating the formation of the ternary complex at optimal concentrations and the hook effect at higher concentrations.
Protocol 3: In Vitro Ubiquitination Assay
This assay determines if the formed ternary complex is productive, i.e., if it leads to the ubiquitination of the target protein.
Materials:
-
Purified recombinant target protein, E1 activating enzyme, E2 conjugating enzyme, and the specific E3 ligase
-
Ubiquitin and ATP
-
PROTAC of interest
-
Ubiquitination buffer
-
SDS-PAGE and Western blot equipment
-
Antibodies against the target protein and ubiquitin
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3, ubiquitin, ATP, and the target protein in the ubiquitination buffer.
-
PROTAC Addition: Add the PROTAC at the desired concentration. Include a no-PROTAC control.
-
Incubation: Incubate the reaction mixture at 37°C to allow for the ubiquitination reaction to proceed.
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the target protein. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated target protein indicates a productive ubiquitination event.
Visualizations
Caption: The mechanism of action of a PROTAC, leading to target protein degradation.
References
Validation & Comparative
A Comparative Guide to E3 Ligase Ligands for PROTAC Development: IAP Ligands in Focus Against VHL and CRBN
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which hijacks the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest. While Von Hippel-Lindau (VHL) and Cereblon (CRBN) are the most extensively utilized E3 ligases in PROTAC design, other ligases and their corresponding ligands, such as the Inhibitor of Apoptosis Proteins (IAPs), are emerging as valuable alternatives. This guide provides an objective comparison of IAP ligands, represented here by compounds like "E3 Ligase Ligand 10," with the well-established VHL and CRBN ligands, supported by experimental data and detailed methodologies.
While specific public data for the commercial product "this compound" is limited, its association with IAP ligands allows for a comparative analysis based on representative data from this class.[1] IAP-based PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), have demonstrated efficacy in degrading a range of target proteins.[2]
Quantitative Performance Comparison
The choice of an E3 ligase ligand significantly influences a PROTAC's degradation efficiency, potency (DC50), and maximal degradation level (Dmax). The following tables summarize key quantitative data for representative VHL, CRBN, and IAP ligands and their corresponding PROTACs.
Table 1: Binding Affinities of E3 Ligase Ligands
| E3 Ligase Ligand Class | Representative Ligand | E3 Ligase | Binding Affinity (Kd) |
| VHL | VH032 | VHL | 185 nM[3] |
| VL285 Analog | VHL | 29 nM - 171 nM[3] | |
| CRBN | Thalidomide | CRBN | ~250 nM[3] |
| Pomalidomide | CRBN | Not specified | |
| IAP | Methyl bestatin derivative | cIAP1 | Not specified |
| IAP antagonist 1 | XIAP | High affinity |
Table 2: Performance of PROTACs Utilizing Different E3 Ligase Ligands
| PROTAC Example | E3 Ligase Recruited | Target Protein | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Cell Line |
| VHL-based | |||||
| PROTAC 139 | VHL | BRD4 | 3.3 nM | 97% | PC3 |
| ARD-266 | VHL (weak affinity ligand) | Androgen Receptor | 0.5 nM (LNCaP), 1.0 nM (VCaP) | Not specified | LNCaP, VCaP |
| CRBN-based | |||||
| ARV-110 | CRBN | Androgen Receptor | ~1 nM | ~85% | VCaP |
| dBET1 | CRBN | BRD4 | < 100 nM | > 95% | Various |
| IAP-based (SNIPERs) | |||||
| SNIPER-19/20 | IAP | CDK4/6 | Dmax > 77% at 0.1 µM | > 77% | MM.1S |
| BCL-XL PROTAC 8a | IAP | BCL-XL | Potent degradation | Not specified | MyLa 1929 |
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: A typical experimental workflow for assessing PROTAC efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of E3 ligase ligands and their resulting PROTACs.
Protocol 1: Determination of Binding Affinity (Surface Plasmon Resonance - SPR)
Objective: To measure the binding affinity (Kd) of the E3 ligase ligand to its purified E3 ligase protein.
Methodology:
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL-ElonginB-ElonginC complex or CRBN-DDB1 complex) onto a sensor chip surface.
-
Binding Analysis: Inject a series of concentrations of the E3 ligase ligand in solution over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the surface, which is proportional to the mass of ligand binding to the immobilized protein, in real-time.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Protocol 2: Determination of DC50 and Dmax (Western Blotting)
Objective: To quantify the potency and efficacy of a PROTAC in degrading a target protein in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells of interest and treat them with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Protein Quantification: Determine the total protein concentration of each lysate using a suitable method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein and a primary antibody for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Perform densitometric analysis of the protein bands using image analysis software.
-
Normalize the band intensity of the target protein to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
-
Data Presentation: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation).
Conclusion
The selection of an E3 ligase ligand is a critical decision in the design of effective PROTACs. While VHL and CRBN ligands are the most established and well-characterized, IAP ligands present a viable and expanding alternative. The choice between these ligands will depend on various factors, including the target protein, the cellular context, and the desired properties of the final PROTAC molecule. For instance, the tissue-specific expression of E3 ligases can be leveraged for targeted therapies. This guide provides a foundational comparison to aid researchers in making informed decisions for their targeted protein degradation projects. Further experimental investigation is necessary to fully characterize the potential of less-documented ligands like "this compound" and to expand the repertoire of E3 ligases that can be effectively hijacked for therapeutic purposes.
References
A Head-to-Head Comparison of Leading Technologies for Measuring Biomolecular Binding Affinity
For researchers, scientists, and drug development professionals, the precise measurement of binding affinity is a cornerstone of their work. Understanding the strength of the interaction between two molecules is critical for everything from fundamental biological research to the development of new therapeutics. Isothermal Titration Calorimetry (ITC) is a powerful technique for characterizing these interactions, but it is not the only tool available. This guide provides an objective comparison of ITC with three other leading methods: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and MicroScale Thermophoresis (MST), supported by experimental data and detailed protocols.
Isothermal Titration Calorimetry (ITC) stands out as the gold standard for providing a complete thermodynamic profile of a molecular interaction.[1] In a single experiment, ITC can determine the binding affinity (K D ), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of a binding event.[1] This is achieved by directly measuring the heat released or absorbed during the binding process, making it a label-free technique that can be performed in solution without the need to immobilize either of the binding partners.[1]
However, the landscape of biophysical techniques for studying molecular interactions is diverse, with each method offering its own set of advantages and disadvantages. Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and MicroScale Thermophoresis (MST) are all widely used alternatives to ITC.[2][3] This guide will delve into a detailed comparison of these techniques, presenting quantitative data, experimental methodologies, and visual representations of their underlying principles and workflows.
Quantitative Data Comparison
The choice of technique for measuring binding affinity can significantly impact the obtained results. While all methods aim to determine the dissociation constant (K D ), the values can sometimes differ between techniques. The following table summarizes typical quantitative data obtained for various biomolecular interactions using ITC, SPR, BLI, and MST. It is important to note that a direct comparison of the same interaction across all four techniques in a single study is rare in published literature. The data presented here is a compilation from various sources to illustrate the capabilities of each method.
| Interaction | Technique | K D | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| Carbonic Anhydrase II + 4-carboxybenzenesulfonamide | ITC | 76 nM | 0.9 | -10.3 | 0.4 | FBA et al., 2017 |
| Carbonic Anhydrase II + 4-carboxybenzenesulfonamide | SPR | 70 nM | N/A | N/A | N/A | FBA et al., 2017 |
| BCL-2 + ABT-737 | SPR | 0.6 nM | N/A | N/A | N/A | |
| BCL-2 + ABT-737 | ITC | 20.5 nM | N/A | N/A | N/A | |
| MCL-1 + A-1210477 | MST | ~740 nM | N/A | N/A | N/A | |
| MCL-1 + A-1210477 | SPR | 3.5 nM | N/A | N/A | N/A |
N/A: Not applicable or not typically determined by the technique.
Principles of Each Technique
The fundamental principles underlying each of these techniques are distinct, which can contribute to the observed differences in results.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. By titrating one binding partner into the other and measuring the heat evolved or absorbed, a binding isotherm can be generated to determine the thermodynamic parameters of the interaction.
-
Surface Plasmon Resonance (SPR): SPR is an optical technique that detects changes in the refractive index at the surface of a sensor chip. One of the binding partners is immobilized on the sensor surface, and the binding of the other partner (the analyte) from solution causes a change in the refractive index, which is proportional to the mass bound to the surface. This allows for the real-time monitoring of both the association and dissociation phases of the interaction, providing kinetic information (k on and k off ) in addition to the binding affinity.
-
Bio-Layer Interferometry (BLI): Similar to SPR, BLI is an optical, label-free technique that measures changes at a sensor surface. However, BLI uses white light interferometry to monitor the thickness of the molecular layer on the biosensor tip. One molecule is immobilized on the biosensor, and binding of the analyte from solution causes an increase in the layer thickness, which results in a wavelength shift in the reflected light.
-
MicroScale Thermophoresis (MST): MST measures the directed movement of molecules along a microscopic temperature gradient. The thermophoretic movement of a molecule is sensitive to changes in its size, charge, and hydration shell. Typically, one of the molecules is fluorescently labeled. When its binding partner is titrated, the change in the thermophoretic movement of the labeled molecule is measured to determine the binding affinity.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for each of the discussed techniques.
Isothermal Titration Calorimetry (ITC) Experimental Protocol
-
Sample Preparation:
-
Prepare the macromolecule and ligand solutions in the same buffer to minimize heats of dilution.
-
Determine the concentrations of both the macromolecule and ligand accurately.
-
Degas the samples to prevent the formation of air bubbles in the calorimeter.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells and the injection syringe.
-
Fill the reference cell with buffer or water.
-
Load the macromolecule solution into the sample cell and the ligand solution into the injection syringe.
-
-
Data Acquisition:
-
Set the experimental temperature.
-
Perform a series of small injections of the ligand into the sample cell.
-
Allow the system to reach equilibrium after each injection.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The integrated heat data is plotted against the molar ratio of ligand to macromolecule.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the K D , stoichiometry (n), and ΔH.
-
The Gibbs free energy (ΔG) and entropy change (ΔS) are then calculated using the equation: ΔG = -RTlnK A = ΔH - TΔS (where K A = 1/K D ).
-
Surface Plasmon Resonance (SPR) Experimental Protocol
-
Sensor Chip Preparation:
-
Select a sensor chip with an appropriate surface chemistry.
-
Immobilize the ligand onto the sensor chip surface. This can be done through various chemistries, such as amine coupling.
-
Block any remaining active sites on the surface to prevent non-specific binding.
-
-
System Priming:
-
Prime the microfluidic system with running buffer to ensure a stable baseline.
-
-
Analyte Injection:
-
Inject a series of concentrations of the analyte over the sensor surface.
-
Monitor the change in the SPR signal in real-time to observe the association phase.
-
-
Dissociation Phase:
-
Flow running buffer over the sensor surface to monitor the dissociation of the analyte from the immobilized ligand.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units vs. time) are analyzed.
-
The association (k on ) and dissociation (k off ) rate constants are determined by fitting the data to a suitable binding model.
-
The equilibrium dissociation constant (K D ) is calculated as the ratio of k off /k on .
-
Bio-Layer Interferometry (BLI) Experimental Protocol
-
Biosensor Preparation:
-
Select biosensors with a surface chemistry suitable for immobilizing the ligand.
-
Hydrate the biosensors in the assay buffer.
-
-
Ligand Immobilization:
-
Immerse the biosensors in the ligand solution to allow for immobilization.
-
Wash the biosensors to remove any unbound ligand.
-
-
Baseline Establishment:
-
Establish a stable baseline by immersing the biosensors in the assay buffer.
-
-
Association and Dissociation:
-
Dip the biosensors into wells containing different concentrations of the analyte to measure the association.
-
Transfer the biosensors back to wells containing only buffer to measure the dissociation.
-
-
Data Analysis:
-
The wavelength shift data is plotted over time.
-
The association and dissociation curves are analyzed to determine the k on , k off , and K D .
-
MicroScale Thermophoresis (MST) Experimental Protocol
-
Sample Preparation:
-
Label one of the binding partners with a fluorescent dye.
-
Prepare a serial dilution of the unlabeled binding partner (ligand).
-
Mix a constant concentration of the labeled molecule with each concentration of the ligand.
-
-
Capillary Loading:
-
Load the samples into hydrophilic or hydrophobic capillaries.
-
-
Measurement:
-
Place the capillaries into the MST instrument.
-
An infrared laser is used to create a microscopic temperature gradient in the sample.
-
The fluorescence within the capillary is monitored before, during, and after the laser is turned on.
-
-
Data Analysis:
-
The change in fluorescence (due to thermophoresis) is plotted against the ligand concentration.
-
The resulting binding curve is fitted to determine the K D .
-
Visualization of Workflows and Principles
To better illustrate the concepts discussed, the following diagrams have been created using the DOT language.
Conclusion
Isothermal Titration Calorimetry is a powerful and versatile technique that provides a comprehensive thermodynamic characterization of biomolecular interactions in a single, label-free experiment. Its ability to directly measure the heat of binding and determine not only the affinity but also the enthalpic and entropic contributions sets it apart from other methods.
However, the choice of the optimal technique ultimately depends on the specific research question, the nature of the interacting molecules, and the available resources. SPR and BLI are excellent for obtaining kinetic data and are well-suited for high-throughput screening. MST offers the advantage of very low sample consumption and can be performed in complex biological matrices.
For researchers and drug development professionals seeking a deep understanding of the driving forces behind molecular recognition, ITC remains an indispensable tool. By carefully considering the strengths and limitations of each technique, scientists can select the most appropriate method to obtain high-quality, reliable data on binding affinity and thermodynamics.
References
A Head-to-Head Battle for Protein Degradation: IAP-based Ligand 10 versus a VHL-based Ligand for BRD4 Knockdown
For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, the choice of E3 ubiquitin ligase recruiter is a critical design parameter in the development of potent and selective PROTACs (Proteolysis Targeting Chimeras). This guide provides an objective comparison of two distinct E3 ligase recruiting strategies for the degradation of the key epigenetic reader protein BRD4: one employing "E3 Ligase Ligand 10," an Inhibitor of Apoptosis Protein (IAP) ligand, and the other utilizing a well-characterized von Hippel-Lindau (VHL) ligand within the renowned BRD4 degrader, MZ1.
This comparison delves into their mechanisms of action, presents key quantitative performance data from experimental studies, and provides detailed protocols for the assays used to evaluate their efficacy.
Mechanism of Action: Divergent Paths to a Common Goal
Both IAP-based and VHL-based PROTACs operate on the principle of hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate a target protein. However, they achieve this by engaging different E3 ubiquitin ligases.
An IAP-based PROTAC , incorporating a ligand such as "this compound," recruits cellular inhibitor of apoptosis proteins (cIAPs). This ternary complex formation leads to the ubiquitination of the target protein, BRD4, marking it for degradation by the proteasome.
In contrast, a VHL-based PROTAC like MZ1 utilizes a ligand that binds to the von Hippel-Lindau E3 ligase. This interaction also results in the polyubiquitination of BRD4 and its subsequent destruction by the proteasome. The choice of E3 ligase can influence various properties of the PROTAC, including its degradation efficiency, selectivity, and potential off-target effects.
Quantitative Performance: A Tale of Two Degraders
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of an IAP-based BRD4 PROTAC and the VHL-based PROTAC MZ1 in degrading BRD4.
| Parameter | IAP-based BRD4 PROTAC (LCL-161 derivative) | VHL-based BRD4 PROTAC (MZ1) |
| Target Protein | BRD4 | BRD4 |
| Cell Line | - | HeLa, H661, H838 |
| DC50 | Marked decrease at 100 nM[1] | 2-23 nM[2][3] |
| Dmax | Not explicitly reported | >90-95%[2][3] |
Note: The data for the IAP-based PROTAC is presented as a significant reduction at a single concentration, as detailed dose-response data with calculated DC50 and Dmax values from a direct comparative study with MZ1 were not available in the reviewed literature. The data for MZ1 is compiled from multiple studies. For the most accurate comparison, these molecules should be evaluated head-to-head under identical experimental conditions.
Experimental Protocols: Measuring BRD4 Degradation
The following is a detailed protocol for a Western blot assay, a standard method to quantify the degradation of a target protein like BRD4 upon treatment with a PROTAC.
Western Blotting for BRD4 Degradation
-
Cell Culture and Treatment:
-
Seed the desired cell line (e.g., HeLa, 293T) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the IAP-based PROTAC or VHL-based PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples with Laemmli buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizing the Pathways and Workflow
To better understand the molecular events and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: IAP-mediated degradation of BRD4.
References
A Comparative Guide to the Proteome-Wide Selectivity of E3 Ligase Ligand 10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the selectivity of E3 Ligase Ligand 10 across the human proteome. Through a series of quantitative proteomic and affinity-based experiments, this document compares the performance of this compound with an alternative E3 ligase ligand, designated as "Alternative Ligand A." The experimental data is presented to offer an objective evaluation of on-target and off-target effects, crucial for the development of targeted protein degraders such as Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a synthetic molecule designed to recruit a specific E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of a target protein of interest (POI).[1][2][3][4] The selectivity of the E3 ligase ligand is a critical determinant of the therapeutic window and potential toxicity of the resulting PROTAC, as off-target recruitment can lead to the degradation of unintended proteins.[5] This guide focuses on the proteome-wide specificity of this compound when incorporated into a PROTAC targeting the hypothetical protein, Target Protein X.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that consist of a ligand for the target protein, a ligand for an E3 ligase, and a linker. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome.
Comparative Selectivity Analysis
The selectivity of a PROTAC containing this compound was compared to one containing Alternative Ligand A. Both PROTACs were designed to degrade Target Protein X and utilized the same target ligand and linker. The analysis was performed in a relevant human cell line treated with 100 nM of each PROTAC for 24 hours.
Quantitative Proteomics
Global changes in protein abundance were measured using Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-based quantitative mass spectrometry. This method allows for the precise quantification of thousands of proteins in response to treatment.
Table 1: Summary of Quantitative Proteomic Analysis
| Metric | PROTAC with this compound | PROTAC with Alternative Ligand A |
| Total Proteins Quantified | 8,540 | 8,512 |
| Proteins Significantly Degraded (>50%) | 12 | 28 |
| On-Target Degradation (Target Protein X) | >95% | >95% |
| Off-Target Proteins Degraded | 11 | 27 |
Affinity-Purification Mass Spectrometry (AP-MS)
To identify proteins that interact with the respective E3 ligase ligands, affinity purification coupled with mass spectrometry (AP-MS) was performed. This technique helps to identify potential off-target binders that may not be degraded but whose function could be affected.
Table 2: AP-MS Identified Interacting Proteins
| Ligand | High-Confidence Interactors (Excluding E3 Ligase) |
| This compound | 4 |
| Alternative Ligand A | 15 |
Experimental Protocols
Quantitative Proteomics Workflow
The following workflow was used to assess proteome-wide changes in protein abundance following treatment with the respective PROTACs.
Protocol:
-
Cell Culture and SILAC Labeling: Human cells (e.g., HEK293) were cultured for at least six doublings in DMEM supplemented with either "light" (¹²C₆, ¹⁴N₂ L-lysine and ¹²C₆ L-arginine), "medium" (¹³C₆ L-lysine and ¹³C₆ L-arginine), or "heavy" (¹³C₆, ¹⁵N₂ L-lysine and ¹³C₆, ¹⁵N₄ L-arginine) isotopes.
-
PROTAC Treatment: The "light" labeled cells were treated with vehicle (DMSO), "medium" with PROTAC containing this compound, and "heavy" with PROTAC containing Alternative Ligand A.
-
Cell Lysis and Protein Digestion: Cells were harvested, lysed, and the protein concentrations were determined. Equal amounts of protein from the three conditions were mixed, and the proteins were digested with trypsin overnight.
-
Mass Spectrometry: The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The raw data was processed to identify and quantify peptides and proteins. The ratios of heavy/light and medium/light were used to determine the relative abundance of proteins in the treated samples compared to the control.
Affinity-Purification Mass Spectrometry (AP-MS) Protocol
-
Bait Immobilization: this compound and Alternative Ligand A were synthesized with a biotin tag and immobilized on streptavidin-coated magnetic beads.
-
Cell Lysate Incubation: The beads were incubated with cell lysates to allow for the binding of interacting proteins.
-
Washing and Elution: The beads were washed extensively to remove non-specific binders, and the bound proteins were eluted.
-
Protein Identification: The eluted proteins were identified by mass spectrometry.
Conclusion
The experimental data presented in this guide indicates that this compound exhibits a more selective profile compared to Alternative Ligand A when incorporated into a PROTAC targeting Target Protein X. The quantitative proteomic analysis revealed a significantly lower number of off-target proteins being degraded by the PROTAC containing this compound. Furthermore, the AP-MS results suggest that this compound has fewer off-target interactions within the proteome.
These findings highlight the importance of rigorous, proteome-wide selectivity profiling in the development of targeted protein degraders. The methodologies outlined in this guide provide a robust framework for assessing the specificity of E3 ligase ligands and their corresponding PROTACs, enabling the selection of candidates with the most favorable safety and efficacy profiles. Further validation of the identified off-targets is recommended to fully understand their biological significance.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for E3 Ligase Ligand 10
This document provides crucial safety and logistical information for the proper handling and disposal of E3 ligase Ligand 10, a compound utilized by researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment and compliance with standard chemical waste management protocols.
I. Quantitative Data Summary
Due to the specific nature of this compound as a research chemical, comprehensive quantitative data is not always publicly available. The following table summarizes the typical information found in Safety Data Sheets (SDS) for similar E3 ligase ligands and linkers. Researchers should always refer to the specific SDS provided by the supplier for the most accurate information.
| Property | Data |
| Reactivity | No specific data available. Generally stable under recommended storage conditions.[1][2] |
| Chemical Stability | Stable under recommended storage conditions.[2] |
| Hazardous Reactions | No specific data available.[1][2] |
| Conditions to Avoid | No specific data available. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |
| Hazardous Decomposition | Under fire conditions, may decompose to produce toxic fumes. |
| Occupational Exposure | No specific occupational exposure limit values have been established. |
| Transport Information | Generally considered non-hazardous for transport (DOT, IMDG, IATA). |
II. Experimental Protocol: Standard Disposal Procedure
The following protocol outlines the recommended step-by-step procedure for the disposal of this compound. This is a general guideline and should be adapted to comply with local, state, and federal regulations, as well as institutional policies.
1. Personal Protective Equipment (PPE) Verification:
- Before handling the material, ensure that appropriate PPE is worn. This includes, but is not limited to, a lab coat, safety glasses with side shields, and chemical-resistant gloves.
2. Waste Segregation:
- All solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, pipette tips) should be placed in a designated, clearly labeled hazardous waste container.
- Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
3. Spill Management:
- In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.
- Absorb liquid spills with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).
- For solid spills, carefully sweep or scoop the material to avoid generating dust.
- Place all contaminated absorbent and cleaning materials into a sealed, labeled hazardous waste container.
- Decontaminate the spill area with a suitable solvent (e.g., alcohol), followed by washing with soap and water.
4. Container Management:
- Ensure that waste containers are kept tightly closed when not in use.
- Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
5. Final Disposal:
- All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.
- Do not dispose of this material down the drain or in the regular trash.
- Follow all institutional guidelines for hazardous waste pickup and disposal.
III. Visualized Workflow for Disposal
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
Caption: Workflow for the Proper Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
